molecular formula C9H10O4 B081327 4-Methoxymandelic acid CAS No. 10502-44-0

4-Methoxymandelic acid

Cat. No.: B081327
CAS No.: 10502-44-0
M. Wt: 182.17 g/mol
InChI Key: ITECRQOOEQWFPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chiral separation of the enantiomers of 4-methoxymandelic acid has been reported by a new liquid chromatographic method. The mechanism of veratryl alcohol-mediated oxidation of this compound by lignin peroxidase has been studied by kinetic methods.>2-Hydroxy-2-(4-methoxyphenyl)acetic acid belongs to the class of organic compounds known as anisoles. These are organic compounds containing a methoxybenzene or a derivative thereof. 2-Hydroxy-2-(4-methoxyphenyl)acetic acid is soluble (in water) and a weakly acidic compound (based on its pKa).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-2-(4-methoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-13-7-4-2-6(3-5-7)8(10)9(11)12/h2-5,8,10H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITECRQOOEQWFPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30909299
Record name Hydroxy(4-methoxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30909299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10502-44-0
Record name 4-Methoxymandelic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10502-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxymandelic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010502440
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxy(4-methoxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30909299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methoxyphenylglycolic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.925
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-Methoxymandelic Acid: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxymandelic acid, a derivative of mandelic acid, is a significant organic compound with applications in various scientific fields, including pharmaceutical research and organic synthesis. Its chemical structure, characterized by a methoxy group on the phenyl ring, imparts unique properties that are of interest in the development of new chemical entities. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its molecular structure, and detailed experimental protocols for its synthesis, purification, and analysis. Furthermore, this document includes visualizations of a key metabolic pathway where related compounds are involved and a typical experimental workflow, aiming to serve as a valuable resource for professionals in research and development.

Chemical Structure and Identification

This compound, systematically named 2-hydroxy-2-(4-methoxyphenyl)acetic acid, is an alpha-hydroxy carboxylic acid.[1][2] The presence of a chiral center at the alpha-carbon results in two enantiomeric forms, (R)- and (S)-4-methoxymandelic acid, as well as the racemic mixture.[3] The structure consists of a phenyl ring substituted with a methoxy group at the para-position, and a hydroxyacetic acid moiety.

Table 1: Compound Identification

IdentifierValue
IUPAC Name 2-hydroxy-2-(4-methoxyphenyl)acetic acid[2]
Synonyms p-Methoxymandelic acid, 4-Methoxyphenylglycolic acid, α-Hydroxy-4-methoxybenzeneacetic acid[1]
CAS Number 10502-44-0[3]
Molecular Formula C₉H₁₀O₄[4]
Molecular Weight 182.17 g/mol [3]
InChI Key ITECRQOOEQWFPE-UHFFFAOYSA-N[3]
SMILES COC1=CC=C(C=C1)C(C(=O)O)O[3]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and application in various experimental settings.

Table 2: Physical and Chemical Properties

PropertyValue
Melting Point 108-111 °C[3]
Boiling Point 370 °C (predicted)
pKa 3.43 ± 0.10 (predicted)
Appearance White to off-white solid/powder[5]
Solubility Soluble in alcohol, ether, and other organic solvents; slightly soluble in water.[6]

Table 3: Solubility Profile

SolventSolubility
Water Slightly soluble
Methanol Soluble
Ethanol Soluble[1]
Acetone Soluble
Ethyl Acetate Soluble
Dichloromethane Soluble
Toluene Slightly soluble

Spectral Data

The structural elucidation and confirmation of this compound are supported by various spectroscopic techniques.

Table 4: Spectral Data Summary

TechniqueKey Data Points
¹H NMR Spectral data available in public databases such as PubChem.[7]
¹³C NMR Spectral data available in public databases such as PubChem.[7]
Infrared (IR) Spectroscopy Characteristic peaks for O-H, C=O, C-O, and aromatic C-H bonds.[7]
Mass Spectrometry (MS) Molecular ion peak corresponding to the molecular weight. Fragmentation patterns can provide further structural information.[7]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from methods for the synthesis of similar mandelic acid derivatives and information from synthesis patents.

Materials:

  • Anisole (4-methoxybenzene)

  • Glyoxylic acid monohydrate

  • Sulfuric acid (concentrated)

  • Diethyl ether

  • Sodium sulfate (anhydrous)

  • Toluene

  • Standard laboratory glassware

  • Ice bath

  • Magnetic stirrer

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel, mechanical stirrer, and thermometer, prepare a solution of anisole in a suitable solvent like dichloromethane.

  • Cool the flask to 0-5 °C using an ice bath.

  • Slowly add concentrated sulfuric acid to the stirred solution while maintaining the temperature below 10 °C.

  • Prepare a solution of glyoxylic acid monohydrate in water and add it dropwise to the reaction mixture over a period of 1-2 hours, ensuring the temperature remains between 0-5 °C.

  • After the addition is complete, continue stirring the mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture over crushed ice and extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Combine the organic extracts and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., toluene/hexane) to yield pure this compound.

Purification by Recrystallization

Materials:

  • Crude this compound

  • Toluene

  • Hexane

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot toluene to dissolve the solid completely.

  • If any insoluble impurities remain, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold hexane.

  • Dry the purified crystals in a vacuum oven at a temperature below their melting point.

Analysis by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Phosphoric acid

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 30:70 v/v) with 0.1% formic acid. Degas the mobile phase before use.

  • Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL. Prepare a series of dilutions for calibration.

  • Sample Preparation: Dissolve a known amount of the synthesized product in the mobile phase to a final concentration within the calibration range.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase

    • Mobile Phase: Acetonitrile/Water with 0.1% Formic Acid (isocratic or gradient)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm

  • Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution and determine the concentration and purity of this compound by comparing its peak area to the calibration curve.

Mandatory Visualizations

Catecholamine Metabolism Pathway

While this compound itself is not a direct metabolite in the main catecholamine pathway, the structurally similar compound, vanillylmandelic acid (VMA), is a key end-product of epinephrine and norepinephrine metabolism. This pathway illustrates the enzymatic conversions relevant to this class of molecules.

Catecholamine_Metabolism Simplified Catecholamine Metabolism Pathway Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-Hydroxylase COMT_MAO1 COMT, MAO Dopamine->COMT_MAO1 Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT COMT_MAO2 COMT, MAO Norepinephrine->COMT_MAO2 Epinephrine->COMT_MAO2 HVA Homovanillic Acid (HVA) VMA Vanillylmandelic Acid (VMA) COMT_MAO1->HVA Metabolite COMT_MAO2->VMA Metabolites

Caption: Simplified pathway of catecholamine metabolism.

Experimental Workflow for Synthesis and Analysis

This diagram outlines the logical flow of the experimental procedures described in this guide, from synthesis to final characterization.

Experimental_Workflow Experimental Workflow for this compound Start Start Synthesis Synthesis: Anisole + Glyoxylic Acid Start->Synthesis Workup Reaction Workup: Extraction & Washing Synthesis->Workup Crude_Product Crude Product Isolation: Solvent Evaporation Workup->Crude_Product Purification Purification: Recrystallization Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product Analysis Analysis & Characterization Pure_Product->Analysis HPLC HPLC: Purity & Quantification Analysis->HPLC TLC TLC: Reaction Monitoring Analysis->TLC Spectroscopy Spectroscopy: NMR, IR, MS for Structure Confirmation Analysis->Spectroscopy End End HPLC->End TLC->End Spectroscopy->End

Caption: Workflow for synthesis and analysis.

Conclusion

This technical guide has provided a detailed overview of the chemical properties, structure, and experimental methodologies related to this compound. The tabulated data offers a quick reference for its physicochemical characteristics, while the detailed protocols for synthesis, purification, and analysis provide practical guidance for laboratory work. The visualizations of the related catecholamine metabolic pathway and a comprehensive experimental workflow aim to enhance the understanding of its biological context and practical synthesis. This document serves as a foundational resource for researchers and professionals engaged in the fields of organic chemistry, medicinal chemistry, and drug development, facilitating further exploration and application of this compound.

References

A Technical Guide to the Metabolic Roles of 4-Hydroxy-3-Methoxymandelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides an in-depth exploration of the biological significance, metabolic pathways, and analytical methodologies related to 4-hydroxy-3-methoxymandelic acid. It serves as a technical resource for understanding its role as a critical biomarker and metabolic intermediate.

Introduction and Nomenclature

4-Hydroxy-3-methoxymandelic acid, commonly known as Vanillylmandelic acid (VMA), is a key organic acid and a terminal metabolite in human physiology.[1][2] Its primary biological significance stems from its role as the major end-product of the catabolism of the catecholamine neurotransmitters epinephrine and norepinephrine.[3] Consequently, its measurement in urine is a critical diagnostic tool for monitoring catecholamine-producing tumors.[1]

Recent discoveries have also implicated its immediate precursor, 4-hydroxymandelic acid (4-HMA), as a crucial intermediate in the biosynthesis of the coenzyme Q10 (CoQ10) headgroup, expanding its metabolic importance beyond neurotransmitter degradation.[4][5] This guide details these core metabolic pathways, presents relevant quantitative data, and outlines key experimental protocols for its analysis.

Core Metabolic Pathways

VMA and its precursors are involved in several distinct metabolic pathways, from human catecholamine degradation to microbial metabolism.

Role in Catecholamine Catabolism

The most well-documented role of VMA is as the final urinary metabolite of epinephrine and norepinephrine.[2] This pathway is crucial for the inactivation and elimination of these potent neurotransmitters and hormones. The process involves the sequential action of two key enzymes: Catechol-O-methyltransferase (COMT) and Monoamine Oxidase (MAO).[1][6] These enzymes are primary targets for drugs used in the treatment of neurological and psychiatric disorders.[7][8]

The degradation can proceed via two routes, with the order of enzyme action varying, but both ultimately converge on the formation of VMA.

Catecholamine_Degradation_Pathway cluster_enz1 cluster_enz2 cluster_enz3 cluster_enz4 Epi Epinephrine Meta Metanephrine Epi->Meta DHMA 3,4-Dihydroxymandelic Acid Epi->DHMA p1 Epi->p1 p3 Epi->p3 Norepi Norepinephrine Normeta Normetanephrine Norepi->Normeta Norepi->DHMA p2 Norepi->p2 p4 Norepi->p4 VMA 4-Hydroxy-3-methoxymandelic Acid (VMA) Meta->VMA MAO1 MAO Meta->MAO1 Normeta->VMA Normeta->MAO1 DHMA->VMA COMT2 COMT DHMA->COMT2 COMT1 COMT COMT1->Meta COMT1->Normeta MAO1->VMA COMT2->VMA MAO2 MAO MAO2->DHMA p1->Meta p2->Normeta p3->DHMA p4->DHMA

Figure 1: Metabolic pathway of catecholamine degradation to VMA.
Role in Coenzyme Q10 Biosynthesis

A novel metabolic role has been identified for 4-hydroxymandelate (4-HMA), a closely related precursor. In human cells, 4-HMA acts as an intermediate in the biosynthesis of the redox-active headgroup of Coenzyme Q10 (CoQ10), an essential component of the mitochondrial electron transport chain.[4] This pathway begins with the amino acid Tyrosine and involves the enzyme hydroxyphenylpyruvate dioxygenase-like (HPDL), a protein whose function was previously unknown.[5] HPDL converts 4-hydroxyphenylpyruvate (4-HPPA) into 4-HMA, which is then further metabolized to 4-hydroxybenzoate (4-HB), a direct precursor for the CoQ10 headgroup.[4][5]

CoQ10_Synthesis_Pathway Tyr Tyrosine HPPA 4-Hydroxyphenylpyruvate (4-HPPA) Tyr->HPPA HMA 4-Hydroxymandelate (4-HMA) HPPA->HMA HB 4-Hydroxybenzoate (4-HB) HMA->HB CoQ10 Coenzyme Q10 Headgroup HB->CoQ10 Multiple Steps TAT Tyrosine Transaminase TAT->HPPA HPDL HPDL HPDL->HMA

Figure 2: Biosynthesis of the CoQ10 headgroup via 4-hydroxymandelate.
Bacterial Metabolic Pathways

Certain soil and sewage bacteria have evolved pathways to utilize mandelic acid and its derivatives as carbon sources. For example, Pseudomonas convexa metabolizes mandelic acid through a pathway involving 4-hydroxymandelic acid.[9] This pathway includes the enzyme L-Mandelate-4-hydroxylase, which converts mandelate to 4-hydroxymandelate, and L-4-hydroxymandelate oxidase, which further processes it.[9] Similarly, Acinetobacter lwoffii can degrade 4-hydroxymandelic acid to 4-hydroxybenzoate.[10][11]

Bacterial_Degradation_Pathway MA L-Mandelic Acid HMA 4-Hydroxymandelic Acid MA->HMA HBAld 4-Hydroxybenzaldehyde HMA->HBAld HBAcid 4-Hydroxybenzoic Acid HBAld->HBAcid DHBA 3,4-Dihydroxybenzoic Acid HBAcid->DHBA LMH L-Mandelate- 4-hydroxylase LMH->HMA LHMO L-4-hydroxymandelate oxidase LHMO->HBAld

Figure 3: Mandelic acid degradation pathway in Pseudomonas convexa.

Quantitative Data Summary

The concentration of VMA, particularly in urine, is a valuable quantitative biomarker. Normal excretion ranges are age-dependent.

Table 1: Normal Urinary VMA Excretion Ranges

Age Group Normal Range (per 24 hours) Citation
Adults/Older Adults < 6.8 mg (< 35 µmol) [3]
Adolescents 1 - 5 mg [3]
Children 1 - 3 mg [3]
Infants < 2 mg [3]

| Newborns | < 1 mg |[3] |

Note: These values can vary slightly between different laboratories and analytical methods.

Elevated levels are clinically significant and associated with catecholamine-secreting tumors such as neuroblastoma and pheochromocytoma.[3] In neuroblastoma, a low VMA/HVA (Homovanillic acid) ratio is often indicative of a poorly differentiated tumor and a worse prognosis.[3]

Experimental Protocols

Accurate quantification of VMA is essential for clinical diagnosis and research. Liquid chromatography with electrochemical detection (LC-ECD) is a common and sensitive method.

Protocol: Quantification of Urinary VMA by LC-ECD

This protocol outlines a method for the assay of urinary VMA based on reversed-phase liquid chromatography and direct electrochemical detection.[12][13]

1. Patient Preparation and Sample Collection:

  • Dietary Restrictions: For 2-3 days prior to and during collection, the patient should avoid VMA-rich or interfering foods such as coffee, tea, bananas, chocolate, citrus fruits, and vanilla-containing products.[3]

  • Medication Review: Certain medications, like antihypertensives, may need to be discontinued as clinically appropriate.[3]

  • Collection: A 24-hour urine specimen is collected in a container with a preservative, typically 25 mL of 50% acetic acid, to maintain a low pH.[3] The total volume is recorded.

2. Sample Preparation:

  • Direct Injection Method: For a simplified approach, the urine sample can be diluted 100-fold with the mobile phase, centrifuged, and the supernatant can be directly injected into the LC system.[12]

  • Extraction Method (for higher purity):

    • Acidify 1 mL of urine.

    • Extract VMA with a solvent like ethyl acetate.

    • Back-extract the ethyl acetate phase with a phosphate buffer (e.g., pH 8.5) to isolate the acidic compounds.[13]

    • Acidify an aliquot of the final phosphate extract before injection.[13]

3. Chromatographic Conditions (Example):

  • Column: Microparticulate reversed-phase C18 column.

  • Mobile Phase: Potassium phosphate buffer (e.g., 0.2 mol/L, pH 3.0).[13]

  • Flow Rate: 0.7 mL/min.[13]

  • Temperature: 65 °C.[13]

4. Detection:

  • Detector: Electrochemical detector.

  • Oxidation Potential: +0.600 V vs. an Ag/AgCl reference electrode.[13]

  • Quantification: Compare the peak height or area of the sample to that of known standards to determine the concentration.

VMA_Analysis_Workflow start Patient Preparation (Diet/Medication Review) collect 24-Hour Urine Collection (with Acid Preservative) start->collect prepare Sample Preparation (Dilution or Extraction) collect->prepare inject Inject into LC System prepare->inject separate Separation (Reversed-Phase C18 Column) inject->separate detect Electrochemical Detection separate->detect quantify Data Analysis & Quantification detect->quantify end Report Results quantify->end

Figure 4: General workflow for urinary VMA analysis by LC-ECD.

Conclusion

4-Hydroxy-3-methoxymandelic acid (VMA) and its related precursors are more than just metabolic end-products. While VMA remains a cornerstone biomarker for neuroendocrine tumors due to its role in catecholamine catabolism, the discovery of the 4-HMA pathway in CoQ10 synthesis reveals a deeper, more fundamental role in cellular bioenergetics. Understanding these distinct metabolic pathways is critical for diagnostic applications, drug development targeting enzymes like MAO and COMT, and for elucidating the mechanisms of diseases linked to impaired CoQ10 production.

References

The Pivotal Role of 4-Methoxymandelic Acid in Modern Drug Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxymandelic acid, a derivative of mandelic acid, is a key chemical intermediate whose versatile structure is integral to the synthesis of a variety of pharmaceutical compounds. Its chirality and functional groups offer a valuable scaffold for the construction of complex molecular architectures found in modern therapeutics. This technical guide provides an in-depth exploration of this compound's role in drug synthesis, with a particular focus on its application in the production of the widely-used antidepressant, Venlafaxine. This document will detail synthetic protocols, present quantitative data, and illustrate relevant biological and chemical pathways to serve as a comprehensive resource for professionals in the field of drug development.

Chemical Properties and Significance

This compound (CAS: 10502-44-0) is a white to light yellow crystalline solid with the molecular formula C₉H₁₀O₄ and a molecular weight of 182.17 g/mol .[1][2] Its structure, featuring a carboxylic acid, a hydroxyl group, and a methoxy-substituted phenyl ring, makes it a versatile building block in organic synthesis. The presence of a chiral center at the alpha-carbon is of particular significance in pharmaceutical applications, where enantiomeric purity is often a critical determinant of a drug's efficacy and safety profile.

Synthesis of this compound

The primary industrial synthesis of this compound involves the reaction of anisole with glyoxylic acid under acidic catalysis.[3] Various strong protonic acids can be employed, and the addition of a co-solvent can influence the reaction's selectivity and yield.

Experimental Protocol: Synthesis of this compound

The following protocol is adapted from patent literature and provides a general procedure for the laboratory-scale synthesis of this compound.[3]

Materials:

  • Anisole (methyl phenoxide)

  • Glyoxylic acid (50% aqueous solution)

  • Sulfuric acid (concentrated)

  • Water

  • Diethylene glycol dimethyl ether (co-solvent)

  • Three-necked flask

  • Stirrer

  • Dropping funnel

  • Ice bath

  • High-Performance Liquid Chromatography (HPLC) for reaction monitoring

Procedure:

  • In a 250 mL three-necked flask, combine 16.3 g (0.11 mol) of 50% glyoxylic acid and 5 mL of diethylene glycol dimethyl ether.

  • Cool the mixture to 0°C using an ice bath.

  • Slowly add 20 g (0.2 mol) of concentrated sulfuric acid and 2.7 g (0.15 mol) of water to the cooled mixture.

  • While maintaining the temperature at approximately 0°C, slowly add 10.8 g (0.1 mol) of anisole dropwise.

  • Continue stirring the reaction mixture at 0°C.

  • Monitor the progress of the reaction using HPLC.

  • After approximately 9.5 hours, the reaction should reach a high conversion of anisole.

  • Upon completion, the reaction mixture can be worked up by quenching with water and extracting the product with a suitable organic solvent.

  • The organic extracts are then combined, dried, and the solvent is evaporated to yield the crude product.

  • Purification can be achieved by recrystallization from an appropriate solvent system.

Quantitative Data on Synthesis

The yield and selectivity of this compound synthesis are highly dependent on the reaction conditions. The following table summarizes data from various experimental conditions described in the literature.[3]

Anisole (mol)Glyoxylic Acid (mol)CatalystCo-solventTemperature (°C)Time (h)Anisole Conversion (%)This compound Yield (%)By-product (di-p-methoxyphenyl-acetic acid) Yield (%)
0.10.11Sulfuric AcidNone503067.513.841.2
0.10.11Sulfuric Acid4-methyl-2-pentanone0795.247.244.1
0.10.11Sulfuric AcidDiethylene glycol dimethyl ether0793.754.831.8
0.10.11Phosphoric AcidNone09.592.266.017.6

This compound as an Intermediate in Venlafaxine Synthesis

This compound is a crucial precursor in the synthesis of Venlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI) used to treat major depressive disorder, anxiety, and panic disorders.[3][4] The synthesis of Venlafaxine often proceeds through the key intermediate 4-methoxyphenylacetonitrile. While direct conversion of this compound to the nitrile is not commonly reported, a two-step process involving reduction to 4-methoxyphenylacetic acid followed by conversion to the nitrile is a feasible synthetic route.

A patented method describes the direct hydrogenation of this compound to 4-methoxyphenylacetic acid with high yield and purity.[5]

Experimental Protocol: Hydrogenation of this compound to 4-Methoxyphenylacetic Acid

The following is a generalized protocol based on patent literature.[5]

Materials:

  • This compound

  • Acetic acid (solvent)

  • Palladium on carbon (Pd/C) catalyst

  • Hydrogen source

  • Concentrated hydrochloric acid

  • Reaction vessel suitable for hydrogenation

Procedure:

  • In a suitable reaction vessel, dissolve this compound in acetic acid.

  • Add a catalytic amount of Pd/C.

  • Add concentrated hydrochloric acid.

  • Introduce hydrogen gas to the reaction vessel and maintain a positive pressure.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or HPLC).

  • Upon completion, filter the catalyst.

  • The filtrate is concentrated, and the product is isolated and purified, typically by crystallization.

  • This method has been reported to produce 4-methoxyphenylacetic acid with a purity of 99.8% and a yield of up to 99.1%.[5]

The resulting 4-methoxyphenylacetic acid can then be converted to 4-methoxyphenylacetonitrile, a common starting material for various Venlafaxine synthesis routes. One common method for this conversion is the reaction with a dehydrating agent and a source of ammonia, or through the formation of an amide followed by dehydration.

The following diagram illustrates the synthetic pathway from this compound to a key intermediate in Venlafaxine synthesis.

SynthesisWorkflow MandelicAcid 4-Methoxymandelic Acid AceticAcid 4-Methoxyphenylacetic Acid MandelicAcid->AceticAcid Hydrogenation (e.g., H2, Pd/C) Acetonitrile 4-Methoxyphenylacetonitrile AceticAcid->Acetonitrile Nitrilation (multi-step) Venlafaxine Venlafaxine (and other drugs) Acetonitrile->Venlafaxine Multi-step synthesis

Synthetic pathway from this compound to Venlafaxine.

Mechanism of Action of Venlafaxine: A Signaling Pathway Perspective

Venlafaxine exerts its therapeutic effects by potently inhibiting the reuptake of serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft.[4][6] This leads to an increased concentration of these neurotransmitters, enhancing their signaling to postsynaptic receptors. At higher doses, Venlafaxine also weakly inhibits the reuptake of dopamine.[6]

The increased availability of serotonin and norepinephrine in the synapse leads to the activation of various downstream signaling cascades within the postsynaptic neuron. These pathways are complex and can vary depending on the specific receptor subtype activated. However, two major pathways are the Gs/adenylyl cyclase/cAMP pathway and the Gq/phospholipase C/IP3/DAG pathway.[2]

The following diagram illustrates the simplified signaling pathway of Venlafaxine's action.

SignalingPathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT SERT Serotonin Serotonin (5-HT) SERT->Serotonin reuptake NET NET Norepinephrine Norepinephrine (NE) NET->Norepinephrine reuptake Receptor5HT 5-HT Receptor Serotonin->Receptor5HT ReceptorNE NE Receptor Norepinephrine->ReceptorNE G_protein_s Gs Receptor5HT->G_protein_s G_protein_q Gq Receptor5HT->G_protein_q ReceptorNE->G_protein_s ReceptorNE->G_protein_q AC Adenylyl Cyclase G_protein_s->AC activates PLC Phospholipase C G_protein_q->PLC activates cAMP cAMP AC->cAMP produces IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PKA PKA cAMP->PKA activates PKC PKC DAG->PKC activates CREB CREB PKA->CREB activates PKC->CREB activates Gene_Expression Altered Gene Expression CREB->Gene_Expression regulates Venlafaxine Venlafaxine Venlafaxine->SERT inhibits Venlafaxine->NET inhibits

Mechanism of action of Venlafaxine.

Conclusion

This compound is a valuable and versatile intermediate in the synthesis of pharmaceuticals, most notably the antidepressant Venlafaxine. Its synthesis from readily available starting materials and its subsequent conversion to key drug precursors highlight its importance in the pharmaceutical industry. Understanding the detailed synthetic protocols and the quantitative aspects of these reactions is crucial for process optimization and scale-up. Furthermore, a thorough knowledge of the mechanism of action of the final drug product, including the intricate signaling pathways involved, is essential for the development of new and improved therapeutics. This guide has provided a comprehensive overview of these aspects, offering a valuable resource for researchers and professionals dedicated to advancing the field of drug discovery and development.

References

Navigating the Solubility Landscape of 4-Methoxymandelic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 4-Methoxymandelic acid in organic solvents. This document is intended to be a valuable resource for researchers, chemists, and pharmaceutical scientists engaged in work involving this compound, offering insights into its behavior in various solvent systems, which is critical for synthesis, purification, formulation, and analytical method development.

Core Focus: Solubility Profile

Qualitative Solubility Summary:

This compound is generally described as being soluble in alcohols, ethers, and other common organic solvents. Conversely, it exhibits slight solubility in water. This behavior is consistent with the molecule's structure, which features both a polar carboxylic acid and a hydroxyl group, contributing to its solubility in polar organic solvents, and a nonpolar methoxyphenyl group, which influences its interaction with less polar environments.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsExpected Solubility
AlcoholsMethanol, EthanolSoluble
EthersDiethyl ether, Tetrahydrofuran (THF)Soluble
KetonesAcetoneSoluble
Halogenated SolventsDichloromethaneLikely Soluble
Aprotic Polar SolventsDimethyl sulfoxide (DMSO), Dimethylformamide (DMF)Likely Soluble
Nonpolar SolventsHexane, TolueneSparingly Soluble to Insoluble
WaterSlightly Soluble

Note: This table is based on general chemical principles and qualitative descriptions. Experimental verification is necessary for specific applications.

Experimental Protocols: Determining Solubility

To ascertain precise solubility data, a standardized experimental protocol is essential. The following section outlines a general methodology for determining the equilibrium solubility of this compound in an organic solvent of interest. This protocol is based on the widely accepted shake-flask method.

Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound solid to a known volume of the selected organic solvent in a sealed, temperature-controlled vessel (e.g., a screw-cap vial or flask).

    • Agitate the mixture at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A mechanical shaker or magnetic stirrer is recommended for consistent agitation.

  • Separation of Solid and Liquid Phases:

    • After the equilibration period, cease agitation and allow the suspension to settle.

    • Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove all undissolved solid particles. This step is critical to prevent overestimation of solubility.

  • Quantification of Solute Concentration:

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Determine the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations to ensure accurate quantification.

  • Calculation of Solubility:

    • Calculate the original concentration of this compound in the saturated solution by accounting for the dilution factor.

    • Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Visualizing Key Processes

To further elucidate the context of this compound in research and development, the following diagrams, generated using Graphviz (DOT language), illustrate a representative synthesis workflow and a metabolic pathway for related compounds.

G cluster_synthesis Synthesis Workflow of this compound Anisole Anisole Reaction Condensation Reaction Anisole->Reaction GlyoxylicAcid Glyoxylic Acid GlyoxylicAcid->Reaction ProtonicAcid Protonic Acid Catalyst ProtonicAcid->Reaction Product This compound Reaction->Product

Figure 1: A simplified workflow for the synthesis of this compound.

G cluster_metabolism Representative Metabolic Pathway of Mandelic Acid Derivatives MandelicAcid Mandelic Acid Hydroxylation Hydroxylation MandelicAcid->Hydroxylation HydroxyMandelicAcid 4-Hydroxymandelic Acid Hydroxylation->HydroxyMandelicAcid Oxidation Oxidation & Decarboxylation HydroxyBenzaldehyde 4-Hydroxybenzaldehyde Oxidation->HydroxyBenzaldehyde HydroxyMandelicAcid->Oxidation HydroxyBenzoicAcid 4-Hydroxybenzoic Acid HydroxyBenzaldehyde->HydroxyBenzoicAcid FurtherMetabolism Further Metabolism HydroxyBenzoicAcid->FurtherMetabolism

Figure 2: A generalized metabolic pathway for mandelic acid derivatives in biological systems.

Disclaimer: The information provided in this guide is intended for informational purposes only and should not be considered a substitute for rigorous experimental validation. The solubility of a compound can be influenced by various factors, including temperature, pressure, and the presence of impurities. Therefore, it is strongly recommended that researchers perform their own solubility studies to obtain data that is accurate and relevant to their specific experimental conditions.

A Comprehensive Spectroscopic Guide to 4-Methoxymandelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of 4-Methoxymandelic acid (C₉H₁₀O₄), a compound of interest in various chemical and pharmaceutical research fields. This document presents a comprehensive collection of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed experimental protocols and visual representations of analytical workflows.

Spectroscopic Data Summary

The following sections summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.35d2HAr-H (ortho to -CH(OH)COOH)
6.88d2HAr-H (ortho to -OCH₃)
5.08s1H-CH(OH)
3.78s3H-OCH₃
~11.0br s1H-COOH

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppmAssignment
174.5-COOH
159.5Ar-C (-OCH₃)
131.0Ar-C (-CH(OH)COOH)
128.0Ar-CH (ortho to -CH(OH)COOH)
114.0Ar-CH (ortho to -OCH₃)
72.5-CH(OH)
55.2-OCH₃
Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.

Wavenumber (cm⁻¹)IntensityAssignment
3400-2400Strong, BroadO-H stretch (Carboxylic acid)
3380Strong, BroadO-H stretch (Alcohol)
3030MediumC-H stretch (Aromatic)
2960, 2840MediumC-H stretch (Aliphatic, -OCH₃)
1710StrongC=O stretch (Carboxylic acid)
1610, 1510StrongC=C stretch (Aromatic ring)
1250StrongC-O stretch (Aryl ether)
1175StrongC-O stretch (Alcohol)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[1]

m/z (Mass-to-Charge Ratio)Relative Intensity (%)Proposed Fragment
18240[M]⁺ (Molecular Ion)
137100[M - COOH]⁺
10945[M - COOH - CO]⁺
7730[C₆H₅]⁺

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below.

NMR Spectroscopy
  • Instrumentation : A high-field NMR spectrometer, such as a Bruker Avance or Varian A-60, is typically used.[1]

  • Sample Preparation : Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • ¹H NMR Acquisition :

    • Frequency : 300-600 MHz

    • Pulse Sequence : Standard single-pulse experiment.

    • Number of Scans : 16-64 scans are typically averaged to improve the signal-to-noise ratio.

    • Relaxation Delay : 1-5 seconds between scans.

  • ¹³C NMR Acquisition :

    • Frequency : 75-150 MHz

    • Pulse Sequence : Proton-decoupled pulse sequence.

    • Number of Scans : A higher number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of ¹³C.

    • Relaxation Delay : 2-10 seconds.

IR Spectroscopy
  • Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used.[1]

  • Sample Preparation :

    • KBr Pellet : 1-2 mg of the solid sample is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet.[1]

    • Attenuated Total Reflectance (ATR) : A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition :

    • Spectral Range : 4000-400 cm⁻¹.

    • Resolution : 4 cm⁻¹.

    • Number of Scans : 16-32 scans are co-added to obtain a high-quality spectrum. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

Mass Spectrometry
  • Instrumentation : A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction, is utilized.[1]

  • Ionization Method : Electron Ionization (EI) is a common method for this type of molecule.

  • Sample Introduction : The sample is introduced into the ion source, typically after separation by gas chromatography.

  • GC-MS Parameters :

    • Injector Temperature : 250 °C.

    • Oven Temperature Program : Start at a lower temperature (e.g., 100 °C), ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the compound.

    • Carrier Gas : Helium.

  • MS Parameters :

    • Ionization Energy : 70 eV.

    • Mass Range : m/z 40-400.

    • Detector : An electron multiplier or similar detector is used to record the abundance of the ions.

Visualized Workflows and Relationships

The following diagrams illustrate the workflow for spectroscopic analysis and the logical relationship between the different spectroscopic techniques in the structural elucidation of this compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_elucidation Structural Elucidation Sample This compound Sample Dissolution Dissolution in Deuterated Solvent (NMR) Sample->Dissolution KBr_Pellet Preparation of KBr Pellet (IR) Sample->KBr_Pellet GC_Injection Vaporization for GC-MS Introduction Sample->GC_Injection NMR_Acq NMR Spectrometer (¹H & ¹³C) Dissolution->NMR_Acq IR_Acq FTIR Spectrometer KBr_Pellet->IR_Acq MS_Acq GC-MS System GC_Injection->MS_Acq NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR_Acq->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR_Acq->IR_Data MS_Data Mass Spectrum (m/z Values) MS_Acq->MS_Data Structure Final Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Experimental workflow from sample preparation to structural elucidation.

Spectroscopic_Technique_Relationship Relationship of Spectroscopic Data to Molecular Structure cluster_techniques Spectroscopic Techniques cluster_info Derived Structural Information Molecule This compound C₉H₁₀O₄ NMR NMR (¹H, ¹³C) Molecule->NMR IR IR Molecule->IR MS Mass Spec. Molecule->MS Framework Carbon-Hydrogen Framework & Connectivity NMR->Framework FuncGroups Functional Groups (-COOH, -OH, -OCH₃, Ar) IR->FuncGroups MolWeight Molecular Weight & Fragmentation Pattern MS->MolWeight Framework->Molecule confirms FuncGroups->Molecule confirms MolWeight->Molecule confirms

Caption: How different spectroscopic techniques provide complementary structural information.

References

The Nexus of Catecholamine Metabolism: A Technical Guide to 4-Methoxymandelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 4-methoxymandelic acid, a critical terminal metabolite of catecholamine metabolism. Commonly known as vanillylmandelic acid (VMA), this molecule serves as a significant biomarker in clinical diagnostics, particularly for catecholamine-secreting tumors such as neuroblastoma and pheochromocytoma. This document elucidates the intricate biochemical pathways of catecholamine synthesis and degradation, leading to the formation of this compound. Furthermore, it presents a compilation of quantitative data on urinary excretion levels in healthy and diseased states, detailed experimental protocols for its quantification, and visual representations of the metabolic and experimental workflows to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Introduction: The Significance of this compound

This compound, systematically known as 2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetic acid, is a key end-product of the metabolism of the catecholamines epinephrine and norepinephrine.[1][2][3] Its quantification in urine is a cornerstone in the diagnosis and monitoring of neuroendocrine tumors.[4][5] Elevated levels of urinary this compound are often indicative of the presence of tumors that secrete catecholamines.[1] This guide delves into the fundamental biochemistry of catecholamine metabolism and the pivotal role of this compound as a diagnostic analyte.

Synonyms:

  • Vanillylmandelic acid (VMA)[3]

  • 4-Hydroxy-3-methoxymandelic acid[3][6]

  • Vanilmandelic acid[7]

The Catecholamine Metabolic Pathway

The journey from the amino acid tyrosine to the excretion of this compound involves a series of enzymatic conversions, broadly categorized into biosynthesis and catabolism.

Catecholamine Biosynthesis

The synthesis of catecholamines—dopamine, norepinephrine, and epinephrine—originates from the amino acid L-tyrosine. This process primarily occurs in the adrenal medulla and postganglionic fibers of the sympathetic nervous system. The biosynthetic pathway is a four-step enzymatic cascade:

  • Tyrosine to L-DOPA: The rate-limiting step is the hydroxylation of L-tyrosine to L-dihydroxyphenylalanine (L-DOPA) by the enzyme tyrosine hydroxylase (TH).

  • L-DOPA to Dopamine: L-DOPA is then rapidly decarboxylated to dopamine by aromatic L-amino acid decarboxylase (AADC).

  • Dopamine to Norepinephrine: Dopamine is hydroxylated to form norepinephrine by dopamine β-hydroxylase (DBH).

  • Norepinephrine to Epinephrine: In the adrenal medulla, norepinephrine is methylated to epinephrine by phenylethanolamine N-methyltransferase (PNMT).

G Tyrosine Tyrosine L_DOPA L_DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase (TH) Dopamine Dopamine L_DOPA->Dopamine Aromatic L-amino acid Decarboxylase (AADC) Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-hydroxylase (DBH) Epinephrine Epinephrine Norepinephrine->Epinephrine Phenylethanolamine N-methyltransferase (PNMT) TH TH AADC AADC DBH DBH PNMT PNMT

Caption: The enzymatic cascade of catecholamine biosynthesis.

Catecholamine Catabolism

The breakdown of catecholamines is primarily mediated by two key enzymes: catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO). These enzymes are present in various tissues, including the liver and kidneys. The metabolic process ultimately leads to the formation of this compound (VMA) from epinephrine and norepinephrine, and homovanillic acid (HVA) from dopamine.

The degradation pathway is as follows:

  • Norepinephrine and Epinephrine are first converted to normetanephrine and metanephrine, respectively, by COMT.

  • Alternatively, they can be deaminated by MAO to form 3,4-dihydroxyphenylglycol (DHPG).

  • Normetanephrine and metanephrine are then acted upon by MAO to form 3-methoxy-4-hydroxyphenylglycol (MHPG).

  • DHPG can also be O-methylated by COMT to form MHPG.

  • Finally, MHPG is oxidized to this compound (VMA).

G Norepinephrine Norepinephrine Normetanephrine Normetanephrine Norepinephrine->Normetanephrine COMT Dihydroxymandelic_Acid 3,4-Dihydroxymandelic Acid (DOMA) Norepinephrine->Dihydroxymandelic_Acid MAO Epinephrine Epinephrine Metanephrine Metanephrine Epinephrine->Metanephrine COMT Epinephrine->Dihydroxymandelic_Acid MAO VMA This compound (VMA) Normetanephrine->VMA MAO, ADH/AR Metanephrine->VMA MAO, ADH/AR Dihydroxymandelic_Acid->VMA COMT COMT COMT MAO MAO ADH_AR ADH/AR

Caption: The metabolic degradation of catecholamines.

Quantitative Data on Urinary this compound

The concentration of this compound in urine is a critical diagnostic parameter. The following tables summarize reference ranges in healthy individuals and comparative levels in patients with neuroblastoma. It is important to note that these values can vary based on age and the analytical method used.

Table 1: Reference Ranges for 24-Hour Urinary this compound in Healthy Individuals

Age GroupVMA Levels (mg/24 hours)VMA Levels (µmol/24 hours)
Newborns< 1.0< 5.1
Infants (< 2 years)< 2.0< 10.1
Children (2-4 years)1.0 - 3.05.1 - 15.1
Children (5-9 years)2.0 - 3.210.1 - 16.1
Adolescents (10-19 years)2.3 - 5.211.6 - 26.2
Adults< 6.8< 35

Data sourced from BenchChem[8]

Table 2: Age-Adjusted Reference Ranges for Random Urine this compound

Age GroupVMA Levels (mg/g creatinine)
0-2 years0.0 - 18.8
2-4 years0.0 - 11.0
5-9 years0.0 - 8.3
10-19 years0.0 - 8.2
>19 years0.0 - 6.0

Data sourced from LabCorp[9]

Table 3: Comparison of Urinary this compound Levels in Healthy Controls vs. Neuroblastoma Patients

Study PopulationVMA Levels (µg/mg creatinine)Statistical Significance
Healthy Infants (6-11 months)Mean + 2 SD: < 24-
Neuroblastoma Infants (6-11 months)Significantly elevated compared to controlsp < 0.001[8]
Healthy Controls (Pediatric)Age-dependent reference ranges-
Neuroblastoma Patients (Pediatric)>90% of patients show elevated VMA and/or HVA-[5][8]

Experimental Protocols for Quantification of this compound

The accurate measurement of urinary this compound is paramount for its clinical utility. Several analytical techniques have been developed, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being a highly sensitive and specific method.

Patient Preparation and Specimen Collection

Proper patient preparation and specimen collection are crucial to avoid erroneous results.

  • Dietary Restrictions: For 2-3 days prior to and during urine collection, patients should avoid foods and beverages that can interfere with the assay, such as coffee, tea, bananas, chocolate, cocoa, citrus fruits, and vanilla-containing products.[4]

  • Medication: Certain medications, including some antihypertensives and L-dopa, can affect catecholamine metabolite levels and may need to be discontinued as clinically appropriate.[4][5][10]

  • 24-Hour Urine Collection:

    • A 24-hour urine specimen is collected in a container with a preservative, such as 25 mL of 50% acetic acid, to maintain a pH between 1 and 5.[4][10]

    • The total volume of the collected urine should be recorded.[4]

  • Random Urine Collection:

    • For pediatric patients, a random urine sample may be collected.[4]

    • The urine pH should be adjusted to 1-5 with acetic or hydrochloric acid.[4]

    • Creatinine measurement is required for normalization.[4]

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general workflow for the analysis of urinary this compound using LC-MS/MS.

4.2.1. Materials and Reagents

  • LC-MS/MS system (e.g., UHPLC coupled to a triple quadrupole mass spectrometer)

  • Analytical column (e.g., reverse-phase C18)

  • This compound standard

  • Isotopically labeled internal standard (e.g., VMA-d3)

  • Mobile phase A: Water with 0.1% formic acid

  • Mobile phase B: Acetonitrile with 0.1% formic acid

  • Stabilizing solution

  • Buffer solution

  • Reagent solution for derivatization (if required by the specific kit)

  • Urine samples, calibrators, and quality controls

4.2.2. Sample Preparation

  • Thaw frozen urine samples, calibrators, and controls to room temperature.

  • Vortex and centrifuge the samples to pellet any precipitates.

  • To a 40 µL aliquot of urine, calibrator, or control, add 40 µL of the internal standard solution and 920 µL of stabilizing solution.[11]

  • Vortex the mixture.

  • If derivatization is required, follow the kit manufacturer's instructions. This may involve transferring a portion of the mixture and adding buffer and reagent solutions.[11]

  • Centrifuge the final mixture at high speed (e.g., 14,000 x g) for 5 minutes at 4°C.[11]

  • Transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.[11]

4.2.3. LC-MS/MS Analysis

  • Chromatographic Separation:

    • Set the column temperature (e.g., 40°C).

    • Equilibrate the column with the initial mobile phase conditions.

    • Inject the prepared sample.

    • Elute the analytes using a gradient of mobile phases A and B. The gradient will be optimized to separate this compound from other urine components.

  • Mass Spectrometric Detection:

    • Use an electrospray ionization (ESI) source, typically in negative ion mode.

    • Perform multiple reaction monitoring (MRM) to detect the precursor-to-product ion transitions for both this compound and its internal standard.

    • Optimize source parameters such as temperature, capillary voltage, and gas flows.

4.2.4. Data Analysis

  • Integrate the peak areas for this compound and the internal standard.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.

  • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Urine_Sample Urine Sample Add_IS Add Internal Standard Urine_Sample->Add_IS Dilute Dilute with Stabilizing Solution Add_IS->Dilute Centrifuge_1 Centrifuge Dilute->Centrifuge_1 Supernatant_Transfer Transfer Supernatant Centrifuge_1->Supernatant_Transfer Injection Inject into LC-MS/MS Supernatant_Transfer->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Peak_Integration Peak Area Integration Detection->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification of Unknowns Calibration_Curve->Quantification

Caption: A generalized workflow for VMA analysis by LC-MS/MS.

Conclusion

This compound is an indispensable biomarker in the clinical assessment of catecholamine metabolism, particularly in the context of neuroendocrine tumors. A thorough understanding of its biochemical origins, coupled with robust and accurate analytical methodologies, is essential for its effective use in diagnostics and research. This guide provides a comprehensive overview of these aspects, intended to serve as a valuable resource for professionals in the field. The provided data, protocols, and visual aids are designed to facilitate a deeper understanding and application of this knowledge in both clinical and research settings.

References

The Stereochemistry of 4-Methoxymandelic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxymandelic acid, a chiral carboxylic acid, serves as a valuable building block in the synthesis of various pharmaceuticals and fine chemicals. Its stereochemistry is of paramount importance as the biological activity of its enantiomers can differ significantly. This in-depth technical guide provides a comprehensive overview of the stereochemical aspects of this compound, including its synthesis, resolution of enantiomers, and the determination of their absolute configuration. Detailed experimental methodologies, quantitative data, and workflow visualizations are presented to aid researchers in the manipulation and analysis of this important chiral compound.

Introduction

Chirality is a fundamental concept in drug discovery and development. The spatial arrangement of atoms in a molecule can have a profound impact on its pharmacological and toxicological properties. This compound possesses a single stereocenter at the α-carbon, giving rise to two enantiomers: (R)-4-methoxymandelic acid and (S)-4-methoxymandelic acid. The ability to synthesize and isolate these enantiomers in high purity is crucial for the development of stereochemically pure active pharmaceutical ingredients (APIs). This guide outlines the key experimental procedures and analytical techniques relevant to the stereochemistry of this compound.

Synthesis of Racemic this compound

The preparation of racemic this compound is the first step towards obtaining the pure enantiomers. A common and efficient method involves the reaction of anisole with glyoxylic acid under acidic catalysis.[1]

Experimental Protocol: Synthesis from Anisole and Glyoxylic Acid[1]

Materials:

  • Anisole

  • Glyoxylic acid (50% aqueous solution)

  • Concentrated sulfuric acid (or another strong protonic acid)

  • Dichloromethane (or other suitable organic solvent)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • In a three-necked flask equipped with a stirrer, dropping funnel, and thermometer, add the 50% aqueous glyoxylic acid solution.

  • Cool the flask to 0°C in an ice bath.

  • Slowly add concentrated sulfuric acid to the cooled glyoxylic acid solution while maintaining the temperature below 5°C.

  • Once the addition is complete, slowly add anisole to the reaction mixture, again keeping the temperature at 0°C.

  • After the addition of anisole, allow the reaction mixture to stir at room temperature. Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC).

  • Upon completion of the reaction (typically several hours), quench the reaction by pouring the mixture into ice water.

  • Extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with a saturated sodium bicarbonate solution to remove any unreacted acid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude racemic this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/heptane).

Resolution of (±)-4-Methoxymandelic Acid

The separation of the racemic mixture into its constituent enantiomers is a critical step. The two primary methods for achieving this are classical resolution via diastereomeric salt formation and enzymatic resolution.

Classical Resolution by Diastereomeric Salt Formation

This method involves reacting the racemic acid with a chiral base to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. A common resolving agent for acidic compounds is a chiral amine, such as (R)-1-phenylethylamine.

Materials:

  • Racemic this compound

  • (R)-1-phenylethylamine

  • Methanol (or another suitable solvent)

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (1 M)

  • Standard laboratory glassware

Procedure:

  • Salt Formation: Dissolve racemic this compound in hot methanol. In a separate flask, dissolve an equimolar amount of (R)-1-phenylethylamine in methanol.

  • Slowly add the amine solution to the acid solution with stirring.

  • Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath may be necessary.

  • Isolation of the Less Soluble Salt: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol. The mother liquor contains the more soluble diastereomeric salt.

  • Liberation of the Enantiomer: Suspend the collected crystals in water and add 1 M hydrochloric acid until the pH is acidic.

  • Extract the liberated enantiomerically enriched this compound with diethyl ether.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the nearly pure enantiomer.

  • The enantiomeric excess (e.e.) of the product should be determined by chiral HPLC or by measuring its specific rotation.

  • Further recrystallization of the diastereomeric salt may be required to achieve higher enantiomeric purity.

  • The other enantiomer can be recovered from the mother liquor by a similar acidification and extraction process.

Enzymatic Kinetic Resolution

Enzymatic resolution offers a highly selective and environmentally friendly alternative for separating enantiomers. Lipases are commonly used enzymes that can selectively catalyze the esterification of one enantiomer of a racemic acid, allowing for the separation of the unreacted enantiomer.

Materials:

  • Racemic this compound

  • Immobilized lipase (e.g., Novozym 435 - Candida antarctica lipase B)

  • An alcohol (e.g., benzyl alcohol)

  • An organic solvent (e.g., toluene or methyl tert-butyl ether)

  • Standard laboratory glassware

Procedure:

  • To a flask, add racemic this compound, the alcohol, and the organic solvent.

  • Add the immobilized lipase to the mixture.

  • Stir the reaction mixture at a controlled temperature (e.g., 40°C).

  • Monitor the reaction progress by chiral HPLC to determine the conversion and the enantiomeric excess of the remaining acid and the formed ester.

  • The reaction should be stopped at approximately 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted acid and the ester product.

  • Once the desired conversion is reached, filter off the immobilized enzyme.

  • The unreacted enantiomer of this compound can be separated from the formed ester by extraction with an aqueous base. Acidification of the aqueous layer will then yield the pure enantiomer.

Determination of Absolute Configuration

Once the enantiomers have been separated, it is essential to determine their absolute configuration (R or S). A widely used method for this is the Mosher's method, which involves the formation of diastereomeric esters with a chiral derivatizing agent, α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA).

Mosher's Method: Experimental Protocol Outline[2][3][4]

Materials:

  • Enantiomerically enriched this compound

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride [(R)-MTPA-Cl]

  • (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride [(S)-MTPA-Cl]

  • A tertiary amine base (e.g., pyridine or triethylamine)

  • Anhydrous dichloromethane

  • NMR tubes and solvent (e.g., CDCl₃)

Procedure:

  • Esterification: In two separate NMR tubes, dissolve a small amount of the enantiomerically enriched this compound in anhydrous dichloromethane.

  • To one tube, add a slight excess of (R)-MTPA-Cl and a catalytic amount of the tertiary amine base.

  • To the other tube, add a slight excess of (S)-MTPA-Cl and the base.

  • Allow the reactions to proceed to completion.

  • NMR Analysis: Acquire high-resolution ¹H NMR spectra for both diastereomeric esters.

  • Data Analysis: Carefully assign the proton signals for both diastereomers. Calculate the chemical shift differences (Δδ = δS - δR) for protons near the stereocenter.

  • By analyzing the sign of the Δδ values and applying the Mosher's method model, the absolute configuration of the original this compound enantiomer can be determined.

Quantitative Data

PropertyRacemic (±)-4-Methoxymandelic Acid(R)-4-Methoxymandelic Acid(S)-4-Methoxymandelic Acid
Molecular Formula C₉H₁₀O₄C₉H₁₀O₄C₉H₁₀O₄
Molecular Weight 182.17 g/mol 182.17 g/mol 182.17 g/mol
Melting Point (°C) 108-111[2][3]Data not availableData not available
Specific Rotation ([α]D) 0° (by definition)Data not availableData not available

Signaling Pathways

An extensive search of the scientific literature did not reveal any direct involvement of this compound in specific cellular signaling pathways. Its primary role in a biological context appears to be as a metabolite or a synthetic intermediate.

Visualizations

Stereoisomers of this compound

Stereoisomers racemate Racemic (±)-4-Methoxymandelic Acid enantiomer_R (R)-4-Methoxymandelic Acid racemate->enantiomer_R Resolution enantiomer_S (S)-4-Methoxymandelic Acid racemate->enantiomer_S Resolution enantiomer_R->racemate Racemization enantiomer_S->racemate Racemization

Caption: Relationship between racemic this compound and its enantiomers.

Workflow for Classical Resolution

Classical_Resolution_Workflow start Racemic (±)-4-Methoxymandelic Acid add_base Add Chiral Base (e.g., (R)-1-phenylethylamine) start->add_base form_salts Formation of Diastereomeric Salts ((R)-acid-(R)-base and (S)-acid-(R)-base) add_base->form_salts crystallize Fractional Crystallization form_salts->crystallize filter Filtration crystallize->filter less_soluble Less Soluble Diastereomeric Salt (Crystals) filter->less_soluble Solid more_soluble More Soluble Diastereomeric Salt (Mother Liquor) filter->more_soluble Liquid acidify_less Acidification (HCl) less_soluble->acidify_less acidify_more Acidification (HCl) more_soluble->acidify_more extract_less Extraction acidify_less->extract_less extract_more Extraction acidify_more->extract_more enantiomer1 Pure Enantiomer 1 extract_less->enantiomer1 enantiomer2 Pure Enantiomer 2 extract_more->enantiomer2

Caption: Experimental workflow for the classical resolution of this compound.

References

Methodological & Application

Application Note: Quantification of 4-Methoxymandelic Acid in Human Urine using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed framework for the quantification of 4-methoxymandelic acid in human urine using reverse-phase high-performance liquid chromatography (HPLC) with UV detection. As a specific validated method for this compound is not widely documented, this note outlines a comprehensive protocol adapted from established methods for the closely related and structurally similar compounds, vanillylmandelic acid (VMA) and mandelic acid. The provided methodologies for sample preparation, including liquid-liquid extraction (LLE) and solid-phase extraction (SPE), and the HPLC parameters serve as a robust starting point for method development and validation. This document is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a metabolite of interest in various biomedical and pharmaceutical research areas. Accurate and reliable quantification in biological matrices such as urine is crucial for pharmacokinetic, toxicokinetic, and metabolic studies. High-performance liquid chromatography (HPLC) offers a sensitive and specific method for the determination of such organic acids. This application note details the necessary protocols for sample preparation and chromatographic analysis.

Experimental Protocols

Urine Sample Collection and Storage

Collect 24-hour or spot urine samples in sterile containers. To prevent degradation of analytes, samples should be acidified to a pH of approximately 2-3 with 6M HCl.[1] If not analyzed immediately, samples should be stored at -80°C.

Sample Preparation

The complexity of the urine matrix necessitates a cleanup step to remove interfering substances. Two common and effective methods are liquid-liquid extraction (LLE) and solid-phase extraction (SPE).

2.1. Protocol for Liquid-Liquid Extraction (LLE)

This method is based on the partitioning of the analyte between the aqueous urine sample and an immiscible organic solvent.

  • Thaw frozen urine samples at room temperature.

  • Centrifuge the samples at 3000 x g for 10 minutes to remove particulate matter.

  • Transfer 2 mL of the supernatant to a clean glass test tube.

  • If an internal standard is used, spike the sample at this stage.

  • Add 2 mL of 1 M sulfuric acid and 0.2 g of sodium sulfate to the urine sample and vortex until the salt is dissolved.[2]

  • Add 4 mL of ethyl acetate (or dichloromethane) and vortex vigorously for 1 minute.[2]

  • Centrifuge at 3500 rpm for 1 minute to separate the aqueous and organic layers.[2]

  • Carefully transfer the upper organic layer to a new tube.

  • Repeat the extraction (steps 6-8) with another 4 mL of the organic solvent and combine the organic fractions.

  • Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of the HPLC mobile phase and vortex.

  • Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

2.2. Protocol for Solid-Phase Extraction (SPE)

SPE provides a more thorough cleanup and can be automated. A reverse-phase C18 sorbent is recommended for the non-polar extraction of this compound.

  • Conditioning: Condition a C18 SPE cartridge (e.g., 200 mg, 3 mL) by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to dry out.

  • Sample Loading: Thaw, vortex, and centrifuge the urine sample as described in the LLE protocol. Dilute 1 mL of urine with 1 mL of 2% formic acid. Load the diluted sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing: Wash the cartridge with 3 mL of deionized water to remove polar interferences. A second wash with 3 mL of 5% methanol in water can further remove less polar interferences.

  • Elution: Elute the this compound from the cartridge with 2 mL of methanol or acetonitrile into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 200 µL of the HPLC mobile phase.

  • Filtration: Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

HPLC Method Parameters

The following are suggested starting parameters for the HPLC analysis, based on methods for similar compounds. Optimization will be required.

ParameterRecommended Setting
Column C18 Reverse-Phase, 4.6 x 250 mm, 5 µm particle size
Mobile Phase Isocratic: 0.01 M Potassium Phosphate buffer (pH 2.5) : Acetonitrile (87:13, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection UV at 230 nm and 254 nm
Calibration and Quantification

Prepare a series of calibration standards of this compound in the mobile phase. The concentration range should encompass the expected concentrations in the urine samples. Process a blank urine sample (or a synthetic urine matrix) in the same manner as the study samples and spike with the calibration standards to create a matrix-matched calibration curve. This will account for any matrix effects.

Data Presentation

The following tables present quantitative data from published HPLC methods for mandelic acid and vanillylmandelic acid, which can serve as performance benchmarks for a developed method for this compound.

Table 1: Method Validation Parameters for Mandelic Acid in Urine by HPLC-UV

ParameterReported Value
Linearity Range0.2 - 20 µg/mL[3]
Correlation Coefficient (r²)> 0.999[3]
Limit of Detection (LOD)0.06 µg/mL[3]
Limit of Quantification (LOQ)0.2 µg/mL[3]
Recovery> 88.8%[3]
Intra-day Precision (%RSD)3.6 - 4.7%[3]
Inter-day Precision (%RSD)3.8 - 5.1%[3]

Table 2: Method Validation Parameters for Vanillylmandelic Acid in Rodent Urine by HPLC-UV

ParameterReported Value
Linearity Range10 - 35 µg/mL
Correlation Coefficient (r²)0.996
Limit of Detection (LOD)1 ng/mL
Limit of Quantification (LOQ)1 ng/mL
Precision and AccuracySatisfactory

Visualizations

Experimental Workflow Diagram

G cluster_collection Sample Collection & Pre-treatment cluster_prep Sample Preparation cluster_lle LLE Protocol cluster_spe SPE Protocol cluster_analysis Analysis A Urine Sample Collection B Acidification (pH 2-3) A->B C Storage at -80°C B->C D Thaw & Centrifuge C->D E Liquid-Liquid Extraction (LLE) D->E F Solid-Phase Extraction (SPE) D->F E1 Add Acid & Salt E->E1 F1 Condition Cartridge F->F1 E2 Extract with Organic Solvent E1->E2 E3 Evaporate E2->E3 E4 Reconstitute in Mobile Phase E3->E4 G Filter into HPLC Vial E4->G F2 Load Sample F1->F2 F3 Wash F2->F3 F4 Elute F3->F4 F5 Evaporate & Reconstitute F4->F5 F5->G H HPLC Analysis G->H I Data Acquisition & Quantification H->I

Caption: Workflow for the quantification of this compound in urine.

Logical Relationship of Method Components

G cluster_analyte Analyte Properties cluster_sample_prep Sample Preparation Choice cluster_hplc HPLC System Analyte This compound (Acidic, Moderately Polar) LLE LLE (Liquid-Liquid Extraction) Analyte->LLE influences solvent choice SPE SPE (Solid-Phase Extraction) Analyte->SPE influences sorbent choice Column Reverse-Phase C18 LLE->Column SPE->Column MobilePhase Aqueous Buffer + Organic Modifier Column->MobilePhase requires compatible Detector UV Detector MobilePhase->Detector influences detection

Caption: Key relationships in HPLC method development for this compound.

References

Application Note: Analytical Techniques for the Detection of 4-Methoxymandelic Acid in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Methoxymandelic acid is a metabolite of interest in various biomedical and pharmaceutical research areas. Accurate and reliable quantification of this analyte in complex biological matrices like plasma is crucial for pharmacokinetic studies, biomarker discovery, and clinical diagnostics. This document provides detailed application notes and protocols for the detection of this compound in plasma using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Plasma Sample Preparation Protocols

Effective sample preparation is critical to remove interfering substances such as proteins and phospholipids, thereby enhancing the accuracy and sensitivity of the analysis.[1][2] The most common and effective method for plasma is protein precipitation.

1.1. Protocol: Protein Precipitation (PPT)

This protocol is suitable for preparing samples for LC-MS/MS analysis. Protein precipitation with acetonitrile is a highly reproducible method for cleaning plasma samples.[3]

Materials:

  • Human plasma

  • Acetonitrile (ACN), HPLC grade

  • Internal Standard (IS) stock solution (e.g., a deuterated analog of this compound)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge (capable of >10,000 x g)

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard solution.

  • Add 300 µL of ice-cold acetonitrile to the plasma sample (a 3:1 ratio of ACN to plasma).[3]

  • Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein denaturation.[4]

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[4]

  • Carefully collect the supernatant and transfer it to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 20 seconds, and transfer the final solution to an autosampler vial for analysis.

1.2. Protocol: Solid-Phase Extraction (SPE) - Optional Cleanup

For methods requiring lower detection limits or when matrix effects are significant, an SPE step can be added after protein precipitation. SPE is a separation technique that uses a solid phase to isolate analytes from the sample matrix.[2]

Materials:

  • Mixed-mode or reversed-phase SPE cartridges

  • SPE vacuum manifold

  • Methanol (for conditioning)

  • Water (for equilibration)

  • Elution solvent (e.g., Methanol with 2% formic acid)

Procedure:

  • Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Load the supernatant obtained from the protein precipitation step onto the conditioned cartridge.

  • Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elute the analyte with 1 mL of the elution solvent.

  • Evaporate the eluate to dryness and reconstitute as described in the PPT protocol (Step 8).

cluster_prep Plasma Sample Preparation Workflow plasma 1. Plasma Sample (100 µL) add_is 2. Add Internal Standard plasma->add_is ppt 3. Protein Precipitation (300 µL Acetonitrile) add_is->ppt vortex 4. Vortex (30-60s) ppt->vortex centrifuge 5. Centrifuge (14,000 x g, 10 min) vortex->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant dry 7. Evaporate to Dryness supernatant->dry reconstitute 8. Reconstitute in Mobile Phase dry->reconstitute analysis 9. Transfer to Vial for Analysis reconstitute->analysis

Caption: General workflow for plasma sample preparation using protein precipitation.

Instrumental Analysis Protocols

2.1. Protocol: LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry is the preferred method for quantitative analysis due to its high sensitivity and specificity.[5][6]

Instrumentation:

  • UHPLC system coupled with a triple quadrupole mass spectrometer.

  • Heated Electrospray Ionization (HESI) source.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[3]

  • Mobile Phase A: 0.1% Formic Acid in Water.[7][8]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[7][8]

  • Flow Rate: 0.4 mL/min.[6]

  • Column Temperature: 40°C.[7]

  • Injection Volume: 10 µL.[7]

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-5.0 min: 5% to 95% B

    • 5.0-6.0 min: 95% B

    • 6.1-8.0 min: 5% B (re-equilibration)

Mass Spectrometer Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Ion Source Temperature: 350°C.

  • Capillary Voltage: -3.0 kV.

  • MRM Transitions: To be determined by infusing a standard of this compound and its internal standard. The precursor ion will be [M-H]⁻, and quantifier/qualifier product ions will be optimized.

2.2. Protocol: GC-MS Analysis

GC-MS offers high chromatographic resolution but requires derivatization to make non-volatile analytes like this compound suitable for gas chromatography.[9]

Derivatization Procedure: This is a crucial two-step process involving methoximation followed by silylation to increase volatility.[9]

  • Methoximation: To the dried sample extract, add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine. Vortex and incubate at 60°C for 30 minutes.[9]

  • Silylation (Trimethylsilylation): After cooling, add 80 µL of a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS). Vortex and incubate at 70°C for 60 minutes.[9]

  • After cooling, transfer the derivatized sample to a GC-MS autosampler vial.

cluster_deriv GC-MS Derivatization Workflow dried_extract 1. Dried Sample Extract methoximation 2. Methoximation (Methoxyamine HCl in Pyridine) dried_extract->methoximation incubation1 3. Incubate (60°C, 30 min) methoximation->incubation1 silylation 4. Silylation (BSTFA + 1% TMCS) incubation1->silylation incubation2 5. Incubate (70°C, 60 min) silylation->incubation2 analysis 6. Transfer to Vial for GC-MS Analysis incubation2->analysis

Caption: Workflow for the essential derivatization of samples for GC-MS analysis.

GC-MS Conditions:

  • Column: HP-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).[10]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.[10]

  • Injection Mode: Splitless.

  • Inlet Temperature: 280°C.[11]

  • Oven Temperature Program:

    • Initial: 70°C, hold for 2 min.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 min at 280°C.

  • MS Transfer Line Temperature: 280°C.[11]

  • Ion Source Temperature: 230°C.[11]

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic m/z fragments of the derivatized analyte.

2.3. Protocol: HPLC-UV/ECD Analysis

HPLC with UV or electrochemical detection (ECD) is a practical alternative to mass spectrometry, though it may offer lower sensitivity and specificity.[12]

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[13]

  • Mobile Phase: Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic modifier like methanol or acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detection:

    • UV: 225 nm or 275 nm.[14]

    • ECD: For higher sensitivity, an electrochemical detector can be used. The potential would need to be optimized for the analyte.[12]

Data Presentation and Method Validation

Method validation is performed to demonstrate that the analytical procedure is fit for its intended purpose.[15] Key validation parameters are summarized below for each technique, with typical performance values derived from similar analyses.[15][16]

Table 1: Typical Performance Characteristics for LC-MS/MS Method

Parameter Typical Value Description
Linearity Range 10 - 10,000 ng/mL The concentration range over which the method is accurate, precise, and linear.[6]
Correlation (r²) > 0.998 A measure of the goodness of fit for the linear regression of the calibration curve.[5][6]
LLOQ 10 ng/mL The Lower Limit of Quantitation is the lowest concentration that can be measured with acceptable accuracy and precision.[6][17]
Accuracy 91.2 - 110.0% The closeness of the measured value to the true value, expressed as % recovery of spiked controls.[6]
Precision (%CV) < 10% The degree of scatter between a series of measurements; includes intra- and inter-day precision.[5][6][17]

| Recovery | > 55% | The efficiency of the analyte extraction process from the plasma matrix.[6] |

Table 2: Typical Performance Characteristics for GC-MS Method

Parameter Typical Value Description
Linearity Range 0.1 - 50 µg/mL The quantifiable range for the derivatized analyte.
Correlation (r²) > 0.995 Measure of linearity for the calibration curve.
LLOQ 0.1 µg/mL The lowest quantifiable concentration, typically higher than LC-MS/MS due to derivatization and potential sample loss.
Accuracy 85 - 115% Acceptable range for accuracy in bioanalytical methods.
Precision (%CV) < 15% Variation observed in repeated measurements.

| Recovery | > 70% | Efficiency of the combined extraction and derivatization process.[16] |

Table 3: Typical Performance Characteristics for HPLC-UV Method

Parameter Typical Value Description
Linearity Range 0.5 - 100 µg/mL The linear dynamic range for UV detection.
Correlation (r²) > 0.99 Standard for linearity in HPLC methods.
LOD 0.2 µg/mL The Limit of Detection is the lowest concentration that can be reliably detected, but not necessarily quantified.[18]
LLOQ 0.5 µg/mL The lowest quantifiable concentration, generally higher than MS-based methods.
Accuracy 90 - 110% Closeness to the true value.

| Precision (%CV) | < 10% | Precision for HPLC-UV methods is typically well-controlled. |

cluster_comparison Comparison of Analytical Techniques main Analysis of This compound lcms LC-MS/MS main->lcms gcms GC-MS main->gcms hplc HPLC-UV/ECD main->hplc lcms_sens Highest Sensitivity lcms->lcms_sens lcms_spec Highest Specificity lcms->lcms_spec lcms_cost High Cost lcms->lcms_cost gcms_deriv Derivatization Required gcms->gcms_deriv gcms_res High Resolution gcms->gcms_res gcms_spec High Specificity gcms->gcms_spec hplc_cost Lower Cost hplc->hplc_cost hplc_sens Lower Sensitivity hplc->hplc_sens hplc_simple Simpler Operation hplc->hplc_simple

Caption: Logical relationship and key features of the primary analytical techniques.

References

Application Notes and Protocols: The Role of 4-Methoxymandelic Acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxymandelic acid, a derivative of mandelic acid, serves as a versatile intermediate and chiral resolving agent in the synthesis of a variety of pharmaceutical compounds. Its utility stems from its bifunctional nature, possessing both a carboxylic acid and a hydroxyl group on a stereogenic center, attached to a methoxy-activated phenyl ring. This unique structure allows for its incorporation into complex molecular architectures and its use in the separation of enantiomers, a critical step in the development of stereochemically pure drugs.

These application notes provide detailed protocols and data for two key applications of this compound and its derivatives in pharmaceutical synthesis:

  • As a synthetic intermediate in the preparation of the antidepressant drug, Venlafaxine.

  • As a chiral resolving agent for the separation of racemic amino compounds, a common moiety in active pharmaceutical ingredients (APIs).

Application 1: Synthesis of Venlafaxine via a 4-Methoxyphenylacetic Acid Intermediate

This compound is a direct precursor to 4-methoxyphenylacetic acid (homoanisic acid), a key starting material in several synthetic routes to Venlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI) used to treat major depressive disorder, anxiety, and panic disorders. The following protocols detail the synthesis of Venlafaxine starting from the reduction of this compound.

Diagram: Synthetic Pathway to Venlafaxine

G cluster_0 Step 1: Reduction cluster_1 Step 2: Amidation & Nitrile Formation cluster_2 Step 3: Condensation cluster_3 Step 4: Reductive Amination cluster_4 Step 5: N,N-Dimethylation A This compound B 4-Methoxyphenylacetic Acid A->B Catalytic Hydrogenation (e.g., Pd/C, H2) C 4-Methoxyphenylacetonitrile B->C Amidation followed by Dehydration E 1-[Cyano-(4-methoxyphenyl)methyl]cyclohexanol C->E Base-catalyzed Condensation D Cyclohexanone D->E Base-catalyzed Condensation F 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol E->F Reduction (e.g., Raney Ni, H2, NH3) G Venlafaxine F->G Eschweiler-Clarke Reaction (HCHO, HCOOH)

Caption: Synthetic route from this compound to Venlafaxine.

Experimental Protocols

Protocol 1: Synthesis of 4-Methoxyphenylacetic Acid from this compound

This procedure is adapted from known chemical reductions of mandelic acid derivatives.

  • Reaction Setup: In a high-pressure hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent such as acetic acid containing 5-50% water.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (5-10 mol% Pd/C).

  • Hydrogenation: Pressurize the vessel with hydrogen gas (typically 50-100 psi) and heat the reaction mixture to 50-80 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the vessel, and carefully filter the reaction mixture to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude 4-methoxyphenylacetic acid can be purified by recrystallization from a suitable solvent system (e.g., water or toluene).

Table 1: Quantitative Data for the Synthesis of 4-Methoxyphenylacetic Acid

ParameterValueReference
Starting Material4-Hydroxymandelic Acid[1]
Product4-Hydroxyphenylacetic Acid[1]
Yield>90% (from 4-hydroxymandelic acid)[1]
CatalystPalladium on Carbon[1]
SolventAcetic Acid with 5-50% water[1]

Note: Data is for the analogous 4-hydroxymandelic acid, and similar yields are expected for the 4-methoxy derivative.

Protocol 2: Synthesis of Venlafaxine Hydrochloride from 4-Methoxyphenylacetonitrile

This protocol is a compilation of common steps found in various patented and published synthetic routes.

  • Condensation: To a solution of 4-methoxyphenylacetonitrile (1.0 eq) and cyclohexanone (1.1 eq) in a suitable solvent (e.g., toluene or THF), add a strong base such as sodium amide or potassium tert-butoxide at low temperature (-10 to 0 °C). Stir the mixture until the reaction is complete (monitored by TLC/HPLC). Quench the reaction with an aqueous acid solution and extract the product, 1-[cyano-(4-methoxyphenyl)methyl]cyclohexanol.

  • Reduction of the Nitrile: Dissolve the product from the previous step in a solvent like methanol or ethanol containing ammonia. Add a hydrogenation catalyst, such as Raney nickel or palladium on carbon. Hydrogenate the mixture under pressure (e.g., 100-500 psi) at elevated temperature (50-100 °C). After completion, filter off the catalyst to obtain 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol.

  • N,N-Dimethylation (Eschweiler-Clarke Reaction): To the amino-alcohol from the previous step, add an excess of formaldehyde and formic acid. Heat the mixture at reflux (90-100 °C) for several hours.

  • Isolation and Salt Formation: After cooling, make the reaction mixture basic with a sodium hydroxide solution and extract the venlafaxine free base with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine and dry over anhydrous sodium sulfate. Concentrate the solution and dissolve the residue in a suitable solvent like isopropanol. Add a solution of hydrochloric acid in isopropanol to precipitate Venlafaxine hydrochloride. Filter and dry the solid product.

Table 2: Quantitative Data for Venlafaxine Synthesis from a Precursor

ParameterValueReference
Starting Material1-[Cyano-(p-methoxyphenyl)methyl]cyclohexanol[2]
Intermediate1-[2-Amino-1-(p-methoxyphenyl)ethyl]cyclohexanol[2]
Final ProductVenlafaxine Hydrochloride[2]
Overall Yield~60%[2]
Purity (HPLC)High[3]

Application 2: Chiral Resolution of Racemic Amines

Chiral mandelic acids are effective resolving agents for racemic amines due to their ability to form diastereomeric salts with differing solubilities. This allows for the separation of one diastereomer by crystallization, from which the desired enantiomer of the amine can be recovered. (R)-4-Methoxymandelic acid can be used to resolve racemic amines, and the following protocol is based on the resolution of a racemic aminocyclohexanol with (R)-mandelic acid, which serves as a general procedure.

Diagram: Workflow for Chiral Resolution

G A Racemic Amine (R/S) C Diastereomeric Salt Mixture ((R)-Amine-(R)-Acid and (S)-Amine-(R)-Acid) A->C B (R)-4-Methoxymandelic Acid B->C D Crystallization C->D E Insoluble Diastereomeric Salt (e.g., (S)-Amine-(R)-Acid) D->E Precipitation F Soluble Diastereomeric Salt (e.g., (R)-Amine-(R)-Acid) in Mother Liquor D->F Remains in Solution G Liberation of Free Amine (Base Treatment) E->G H Enantiomerically Enriched (S)-Amine G->H

Caption: General workflow for the chiral resolution of a racemic amine.

Experimental Protocol

Protocol 3: Chiral Resolution of a Racemic Amine using (R)-4-Methoxymandelic Acid

This is a general protocol that can be adapted for various racemic amines. Optimization of the solvent and temperature is often necessary.

  • Salt Formation: Dissolve the racemic amine (1.0 eq) in a suitable solvent (e.g., ethanol, isopropanol, acetonitrile, or a mixture). In a separate flask, dissolve (R)-4-methoxymandelic acid (0.5 - 1.0 eq) in the same solvent, heating gently if necessary.

  • Crystallization: Add the resolving agent solution to the amine solution. The diastereomeric salt of one enantiomer should preferentially crystallize. The crystallization can be initiated by cooling, seeding with a small crystal of the desired salt, or by slow evaporation of the solvent. Allow the crystallization to proceed for a sufficient amount of time (can range from hours to days).

  • Isolation of Diastereomeric Salt: Collect the precipitated crystals by filtration and wash them with a small amount of the cold crystallization solvent.

  • Determination of Diastereomeric Excess: The diastereomeric excess (d.e.) of the crystallized salt can be determined by techniques such as NMR spectroscopy or HPLC.

  • Liberation of the Free Amine: Suspend the diastereomeric salt in a mixture of water and an organic solvent (e.g., dichloromethane or ethyl acetate). Add a base (e.g., 1M NaOH) to adjust the pH to >10. The amine will be liberated into the organic phase, while the resolving agent will remain in the aqueous phase as its salt.

  • Isolation of the Enantiomerically Enriched Amine: Separate the organic layer, wash it with water and brine, and dry it over an anhydrous salt (e.g., Na₂SO₄). Remove the solvent under reduced pressure to obtain the enantiomerically enriched amine.

  • Determination of Enantiomeric Excess: The enantiomeric excess (e.e.) of the final product should be determined using a suitable chiral analytical method (e.g., chiral HPLC or chiral GC).

Table 3: Quantitative Data for Chiral Resolution of 3-Aminocyclohexanol

ParameterValueReference
Racemic Substratecis/trans-3-Aminocyclohexanol[4]
Resolving Agent(R)-Mandelic Acid[4]
Isolated Salt(1S,3S)-3-aminocyclohexanol (R)-mandelate[4]
Diastereomeric PurityHigh[4]
Final Product(1S,3S)-3-aminocyclohexanol[4]

Note: This data for (R)-mandelic acid demonstrates the principle. Similar effectiveness can be expected with this compound, though optimization would be required.

Conclusion

This compound and its derivatives are valuable tools in the synthesis of pharmaceuticals. As a synthetic intermediate, it provides a key building block for complex molecules like Venlafaxine. As a chiral resolving agent, it offers an effective method for obtaining enantiomerically pure compounds, which is a critical aspect of modern drug development. The protocols and data presented here provide a foundation for researchers to utilize this compound in their synthetic and developmental workflows. Further optimization of reaction conditions and solvent screening is encouraged to adapt these methods to specific substrates and desired outcomes.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methoxymandelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Methoxymandelic acid, with a focus on improving reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound?

A1: The most prevalent methods for synthesizing this compound involve the reaction of an anisole derivative with glyoxylic acid. The two primary starting materials for the anisole component are:

  • Anisole: Reacts with glyoxylic acid in the presence of a protonic acid catalyst.

  • Guaiacol (2-methoxyphenol): Reacts with glyoxylic acid under alkaline conditions.[1]

Another, less common and more hazardous route, involves the cyanohydrin reaction with 4-methoxybenzaldehyde, followed by hydrolysis. Due to the use of highly toxic cyanide, this method is often avoided.

Q2: What is the primary side reaction that lowers the yield of this compound?

A2: A significant side reaction is the formation of a diarylacetic acid derivative, specifically bis(p-methoxyphenyl)acetic acid. This occurs when a second molecule of the anisole derivative reacts with the initial product.[2] Additionally, under alkaline conditions, glyoxylic acid can undergo a self-disproportionation reaction known as the Cannizzaro reaction, which also consumes the reactant and reduces the overall yield.[3]

Q3: How does temperature affect the synthesis of this compound?

A3: Temperature is a critical parameter. Generally, lower temperatures (around 0-5°C) are favored to improve the selectivity and yield of this compound.[2] Increasing the temperature can lead to a higher conversion rate of the starting material but often results in a lower yield of the desired product due to an increase in the formation of side products. For instance, in the reaction of guaiacol with glyoxylic acid, raising the temperature from 25°C to 50°C can significantly reduce the yield.[4]

Q4: What is the optimal pH for the synthesis?

A4: The optimal pH depends on the chosen synthesis route. For the reaction involving guaiacol, alkaline conditions are necessary. However, maintaining the pH below 11 is recommended to minimize the Cannizzaro reaction of glyoxylic acid.[3] For the reaction starting from anisole, a strong protonic acid is used as a catalyst, indicating an acidic environment is required.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Suboptimal Temperature: Reaction temperature is too high, favoring side reactions.Maintain the reaction temperature between 0°C and 5°C. Use an ice bath to control exothermic processes.[2]
Incorrect pH: The pH of the reaction mixture is not in the optimal range for the chosen synthesis route.For the guaiacol method, maintain the pH below 11 to suppress the Cannizzaro reaction.[3] For the anisole method, ensure the presence of a strong protonic acid catalyst.[2]
Slow Reagent Addition: Rapid addition of reactants can lead to localized high concentrations and increased side product formation.Add the glyoxylic acid solution dropwise to the anisole derivative solution over a prolonged period (e.g., 4 hours) with efficient stirring.[4]
Impure Reactants: Impurities in the starting materials can interfere with the reaction.Use high-purity anisole/guaiacol and glyoxylic acid.
High Levels of bis(p-methoxyphenyl)acetic acid Impurity Incorrect Molar Ratio: An excess of the anisole derivative relative to glyoxylic acid can promote the formation of the diaryl byproduct.Use a slight excess of glyoxylic acid. A molar ratio of anisole derivative to glyoxylic acid of approximately 1:1.1 to 1:1.5 is often recommended.[2]
Prolonged Reaction Time: Extended reaction times can lead to the further reaction of the product.Monitor the reaction progress using a suitable analytical technique (e.g., HPLC or TLC) and stop the reaction once the maximum yield of the desired product is achieved.
Product is Difficult to Purify Presence of Oily Byproducts: Side products may be oily and hinder the crystallization of the final product.Wash the crude product with a suitable non-polar solvent like benzene to remove colored impurities before recrystallization.[5]
Incomplete Reaction: Significant amounts of unreacted starting materials are present in the crude product.Optimize reaction conditions (temperature, time, pH) to drive the reaction to completion.
Inadequate Extraction: The product is not efficiently extracted from the aqueous reaction mixture.Saturate the aqueous layer with salt (salting out) before extraction to improve the partitioning of the product into the organic solvent. Use a suitable extraction solvent like ethyl acetate.

Data Presentation

Table 1: Effect of Temperature on the Yield of 4-Hydroxy-3-methoxymandelic Acid (from Guaiacol)

Temperature (°C)Total Stirring Time (h)Overall Yield (%)
252454
35-402442
502432

Data sourced from Fatiadi, A. J. (1974).[4]

Table 2: Impact of Secondary Solvent on the Synthesis of this compound (from Anisole)

Secondary SolventAnisole Conversion (%)This compound Yield (%)bis(p-methoxyphenyl)acetic acid Yield (%)
None93.754.831.8
Diethylene glycol dimethyl ether95.247.244.1
Acetic Acid97.733.745.3
1,2-dimethoxyethane85.248.127.8

Data sourced from CN103787872A.[2]

Experimental Protocols

Key Experiment: Synthesis of 4-Hydroxy-3-methoxymandelic Acid from Guaiacol

This protocol is adapted from an improved procedure with yields reported between 68-75%.[1][4]

Materials:

  • Guaiacol

  • Glyoxylic acid monohydrate

  • Sodium hydroxide

  • Crushed ice

  • Concentrated hydrochloric acid

  • Sodium chloride

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

  • Acid-washed charcoal

Procedure:

  • Preparation of Alkaline Guaiacol Solution:

    • In a suitable reaction vessel equipped with an efficient mechanical stirrer and an ice-salt bath, combine a pre-cooled solution of sodium hydroxide in water with crushed ice.

    • To this cold alkaline mixture, add guaiacol while maintaining the temperature at approximately -7°C.

  • Reaction:

    • Prepare an ice-cold solution of glyoxylic acid monohydrate in water.

    • Slowly add the glyoxylic acid solution dropwise to the stirred alkaline guaiacol solution over a period of 4 hours.

    • During the addition, maintain the reaction temperature between 0°C and -5°C.

    • After the addition is complete, continue stirring the solution for an additional 20 hours, allowing the temperature to slowly rise to approximately 20°C.

  • Work-up and Extraction:

    • Acidify the dark-brown reaction mixture with concentrated hydrochloric acid.

    • Saturate the acidified solution with sodium chloride to facilitate extraction.

    • Extract the aqueous layer multiple times with ethyl acetate.

  • Purification:

    • Combine the organic extracts and dry them over anhydrous sodium sulfate.

    • Treat the dried solution with acid-washed charcoal to decolorize it.

    • Carefully concentrate the solution in a rotary evaporator to obtain a syrup.

    • Cool the syrup to induce crystallization.

    • Filter the crystals and wash them with cold ethyl acetate to yield almost colorless crystals of 4-hydroxy-3-methoxymandelic acid.

    • The crude product can be further recrystallized from a solvent mixture such as ethyl acetate-cyclohexane.

Visualizations

Synthesis Pathway

Synthesis_Pathway Synthesis of this compound cluster_reactants Reactants cluster_products Products Anisole Anisole Derivative (Anisole or Guaiacol) Product This compound Anisole->Product + Glyoxylic Acid (Acid or Base catalyst) GlyoxylicAcid Glyoxylic Acid GlyoxylicAcid->Product SideProduct2 Cannizzaro Products GlyoxylicAcid->SideProduct2 Self-reaction (Alkaline conditions) SideProduct1 bis(p-methoxyphenyl)acetic acid Product->SideProduct1 + Anisole Derivative

Caption: General synthesis pathway for this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Low Yield Start Low Yield Observed CheckTemp Is Temperature between 0-5°C? Start->CheckTemp AdjustTemp Action: Adjust and monitor temperature CheckTemp->AdjustTemp No CheckpH Is pH optimal for the reaction? CheckTemp->CheckpH Yes AdjustTemp->CheckpH AdjustpH Action: Adjust pH CheckpH->AdjustpH No CheckAddition Was reagent addition slow and controlled? CheckpH->CheckAddition Yes AdjustpH->CheckAddition AdjustAddition Action: Ensure slow, dropwise addition with stirring CheckAddition->AdjustAddition No CheckPurity Are reactants of high purity? CheckAddition->CheckPurity Yes AdjustAddition->CheckPurity PurifyReactants Action: Use purified starting materials CheckPurity->PurifyReactants No End Yield Improved CheckPurity->End Yes PurifyReactants->End

Caption: A logical workflow for troubleshooting low yields.

References

overcoming solubility issues of 4-Methoxymandelic acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 4-Methoxymandelic acid in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a derivative of mandelic acid featuring a methoxy group on the phenyl ring.[1] It is an organic compound used as an intermediate in organic synthesis and in the formulation of photoresists for semiconductor manufacturing.[1] It is generally a white to light yellow solid powder.[1][2]

Q2: What is the expected solubility of this compound in water?

Sources describe the water solubility of this compound as "soluble" to "sparingly soluble".[3][4][5] Like many carboxylic acids, its solubility is significantly influenced by the pH of the aqueous solution.[6] The presence of polar hydroxyl (-OH) and carboxylic acid (-COOH) groups allows it to form hydrogen bonds with water, while the hydrophobic phenyl ring can limit its solubility.[7]

Q3: Why am I experiencing solubility issues with this compound?

Solubility issues with this compound, a carboxylic acid, typically arise from several factors:

  • pH of the Solution: In neutral or acidic aqueous solutions (pH < pKa), the carboxylic acid group is protonated (-COOH), making the molecule less polar and thus less soluble.[6][8]

  • High Concentration: The desired final concentration in your experiment may exceed the intrinsic solubility limit of the compound in the specific aqueous medium.[9]

  • Solvent Polarity Shift: When a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous buffer, the drastic change in solvent polarity can cause the compound to precipitate.[9]

  • Buffer Composition: Certain buffer components, such as phosphate, can sometimes form less soluble salts with the compound, leading to precipitation.[10]

Physicochemical Properties of this compound

The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₉H₁₀O₄[2][11]
Molecular Weight 182.17 g/mol [2]
Melting Point 108-111 °C[2][4]
pKa (Predicted) 3.43 ± 0.10[4]
Appearance White to almost white powder/crystal[2][4]

Troubleshooting Guides

This section addresses specific problems you may encounter during your experiments.

Problem 1: My this compound powder is not dissolving in my neutral aqueous buffer (e.g., PBS pH 7.4).

  • Cause: At neutral pH, this compound (with a predicted pKa of ~3.43) is deprotonated and should be more soluble. However, the dissolution rate might be slow, or the concentration might be too high.

  • Solution Workflow:

start Precipitation or Poor Dissolution in Aqueous Buffer check_ph Is the buffer pH > pKa (e.g., > 5.0)? start->check_ph ph_low pH is too low. The compound is protonated and less soluble. check_ph->ph_low No use_cosolvent Solution 2: Use a Co-solvent (DMSO, Ethanol) check_ph->use_cosolvent Yes use_cyclodextrin Solution 3: Use a Solubilizing Agent (e.g., Cyclodextrin) check_ph->use_cyclodextrin Yes increase_ph Solution 1: Increase Buffer pH (e.g., to pH 7.4 or higher) ph_low->increase_ph end_good Solubility Issue Resolved increase_ph->end_good use_cosolvent->end_good use_cyclodextrin->end_good

Caption: Troubleshooting workflow for poor solubility.

Problem 2: My compound precipitates immediately after I add my DMSO stock solution to the cell culture media.

  • Cause: This is a common issue caused by a rapid decrease in solvent polarity. The compound is highly soluble in DMSO but not at that initial high local concentration in the aqueous media.[9]

  • Solutions:

    • Pre-warm the Aqueous Medium: Warming your buffer or cell culture media to 37°C can help increase solubility and prevent precipitation upon addition of the stock solution.[9][12]

    • Slow, Drop-wise Addition: Add the DMSO stock solution slowly and drop-wise into the aqueous medium while vortexing or stirring vigorously.[12] This prevents localized high concentrations.

    • Reduce Final Concentration: Your target concentration may be above the solubility limit. Try performing a serial dilution to determine the maximum soluble concentration under your experimental conditions.

    • Limit DMSO Concentration: Keep the final concentration of DMSO in your aqueous solution as low as possible (typically <0.5%) to avoid solvent-induced artifacts in biological assays.

Solubility Enhancement Protocols & Methodologies

For persistent solubility issues, the following methods can be employed.

Method 1: pH Adjustment

This is the most effective method for ionizable compounds like carboxylic acids.[8] By raising the pH of the solution to at least 2 units above the pKa, the carboxylic acid group becomes deprotonated (ionized), significantly increasing its aqueous solubility.

Experimental Protocol: pH-Mediated Solubilization

  • Determine Target pH: For this compound (pKa ~3.43), a buffer with a pH of 5.5 or higher is recommended. A common physiological buffer is PBS at pH 7.4.

  • Buffer Preparation: Prepare the desired aqueous buffer (e.g., 50 mM Tris or PBS).

  • Weigh Compound: Accurately weigh the required amount of this compound.

  • Dissolution: Add the powder directly to the buffer.

  • Facilitate Dissolution: Use a magnetic stirrer or vortex to agitate the solution. Gentle warming (e.g., 37°C) can be applied if needed.

  • pH Verification: After the compound has dissolved, verify the final pH of the solution and adjust if necessary.

  • Sterilization: If for cell culture, sterile-filter the final solution through a 0.22 µm filter.

Method 2: Co-solvency

Using a water-miscible organic solvent (co-solvent) can increase the solubility of lipophilic compounds.[8][13] This is typically done by creating a high-concentration stock solution in the co-solvent, which is then diluted into the aqueous medium.

Experimental Protocol: Co-solvent Method

cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh 1. Weigh 4-Methoxymandelic Acid Powder add_dmso 2. Add 100% DMSO to desired stock concentration (e.g., 20 mM) weigh->add_dmso dissolve 3. Vortex / Sonicate until fully dissolved add_dmso->dissolve warm_media 4. Pre-warm aqueous buffer (e.g., to 37°C) dissolve->warm_media Use Stock for Dilution add_stock 5. Add stock solution drop-wise to buffer while vortexing warm_media->add_stock final_check 6. Visually inspect for clarity add_stock->final_check

Caption: Workflow for the co-solvent solubilization method.

Commonly Used Co-solvents:

Co-solventTypical Stock ConcentrationNotes
DMSO 10-50 mMMost common; ensure final concentration is low (<0.5%) for cell-based assays.[13]
Ethanol 10-50 mMCan be used, but volatility may be a concern.[13][14]
PEG 300/400 VariesPolyethylene glycols are effective co-solvents.[13]
Method 3: Use of Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[15][16] They can encapsulate poorly soluble molecules, like this compound, forming an "inclusion complex" that has significantly enhanced aqueous solubility.[17][18]

Experimental Protocol: Cyclodextrin Complexation

  • Select Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are common choices due to their high water solubility and low toxicity.[13][19]

  • Prepare Cyclodextrin Solution: Dissolve the chosen cyclodextrin in the aqueous buffer to create a stock solution (e.g., 10-40% w/v).

  • Add Compound: Add the this compound powder directly to the cyclodextrin solution.

  • Complex Formation: Stir or shake the mixture at room temperature for several hours (e.g., 4-24 hours) to allow for the formation of the inclusion complex.

  • Clarify Solution: Centrifuge or filter the solution to remove any undissolved compound. The clear supernatant is your working solution.

  • Quantification: It is advisable to determine the final concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

References

Technical Support Center: Enhancing the Stability of 4-Methoxymandelic Acid in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of 4-Methoxymandelic acid in solution. Due to the limited availability of direct stability data for this compound, this guide utilizes data from its structurally similar analogue, Vanillylmandelic acid (VMA) (4-hydroxy-3-methoxymandelic acid), to provide informed recommendations and troubleshooting advice. The principles and methodologies outlined are broadly applicable to aromatic alpha-hydroxy acids and will serve as a valuable resource for handling this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of aromatic alpha-hydroxy acids like this compound in solution is primarily influenced by three main factors:

  • pH: Extreme pH conditions, both acidic and alkaline, can catalyze hydrolysis and other degradation reactions.

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation.

  • Light: Exposure to ultraviolet (UV) and, to a lesser extent, visible light can induce photochemical degradation.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of the molecule.

Q2: What are the expected degradation products of this compound?

A2: While specific degradation products for this compound are not extensively documented in publicly available literature, based on the degradation of similar compounds like Vanillylmandelic acid (VMA) and general chemical principles, potential degradation pathways include:

  • Oxidation: The benzylic alcohol group is susceptible to oxidation, which could lead to the formation of 4-methoxy-α-keto-phenylacetic acid (4-methoxyphenylglyoxylic acid). Further oxidation could lead to the cleavage of the side chain, potentially forming 4-methoxybenzoic acid and eventually 4-methoxyphenol (anisole).

  • Decarboxylation: Under certain conditions, particularly elevated temperatures, decarboxylation might occur, leading to the formation of 4-methoxybenzyl alcohol.

  • Photodegradation: Exposure to light could lead to the formation of radical species, resulting in a complex mixture of degradation products.

Q3: What are the recommended storage conditions for solutions of this compound?

A3: To maximize the stability of this compound solutions, the following storage conditions are recommended:

  • Temperature: Store solutions at refrigerated temperatures (2-8 °C). For long-term storage, freezing (-20 °C or lower) is advisable.

  • Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.

  • pH: If possible, maintain the pH of the solution close to neutral. Buffering the solution may be beneficial, but compatibility of the buffer with the intended application should be verified.

  • Atmosphere: For solutions sensitive to oxidation, purging with an inert gas like nitrogen or argon before sealing the container can enhance stability.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Rapid loss of this compound concentration in solution. Inappropriate storage temperature. Verify storage temperature. Store solutions at 2-8 °C for short-term and frozen for long-term storage.
Exposure to light. Ensure solutions are stored in light-protecting containers (e.g., amber vials).
Extreme pH of the solution. Measure the pH of the solution. Adjust to a near-neutral pH if the experimental protocol allows.
Presence of oxidizing contaminants. Use high-purity solvents and reagents. Consider de-gassing solvents to remove dissolved oxygen.
Appearance of unknown peaks in HPLC analysis. Degradation of this compound. Conduct a forced degradation study to identify potential degradation products and their retention times. This will help in confirming if the new peaks are related to the degradation of the parent compound.
Contamination of the solvent or sample. Prepare fresh solutions using high-purity solvents and reagents to rule out external contamination.
Inconsistent analytical results between experiments. Variable stability of stock solutions. Prepare fresh stock solutions more frequently. Aliquot stock solutions for single use to avoid repeated freeze-thaw cycles.
Inconsistent handling procedures. Standardize solution preparation, storage, and handling protocols across all experiments.

Quantitative Data on Stability (Analogous Data from Vanillylmandelic Acid - VMA)

The following table summarizes the stability of Vanillylmandelic acid (VMA) under different conditions. This data can be used as a conservative estimate for the stability of this compound.

Condition Solvent/Matrix Temperature Duration Degradation (%) Reference
Acid Hydrolysis (0.1 M HCl)Aqueous80 °C24 hours~15%[Hypothetical data based on typical forced degradation studies]
Base Hydrolysis (0.1 M NaOH)Aqueous60 °C8 hours> 50%[Hypothetical data based on typical forced degradation studies]
Oxidative (3% H₂O₂)AqueousRoom Temp24 hours~20%[Hypothetical data based on typical forced degradation studies]
ThermalAqueous (pH 7)60 °C7 days~10%[Hypothetical data based on typical forced degradation studies]
Photostability (ICH Q1B)MethanolRoom Temp-~5%[Hypothetical data based on typical forced degradation studies]

Note: The quantitative data presented in this table is hypothetical and serves as an illustrative example of what might be observed in a forced degradation study. Actual degradation rates for this compound may vary. It is crucial to perform compound-specific stability studies for accurate data.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation products and degradation pathways.

Materials:

  • This compound

  • HPLC grade water, methanol, and acetonitrile

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector

  • pH meter

  • Thermostatic water bath

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or a mixture of water and methanol).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw samples, neutralize with 1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 1 M NaOH.

    • Incubate the solution at 40°C for 8 hours.

    • At specified time points (e.g., 0, 1, 2, 4, 8 hours), withdraw samples, neutralize with 1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 30% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw samples and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Incubate an aliquot of the stock solution at 80°C for 48 hours.

    • At specified time points, withdraw samples and dilute with mobile phase for HPLC analysis.

  • Photostability:

    • Expose an aliquot of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

    • A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.

    • After the exposure, analyze both the exposed and control samples by HPLC.

  • HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Materials and Equipment:

  • HPLC system with a gradient pump, autosampler, column oven, and photodiode array (PDA) detector.

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm).

  • HPLC grade acetonitrile and methanol.

  • Phosphate buffer or other suitable buffer.

  • Forced degradation samples of this compound.

Methodology:

  • Initial Method Scouting:

    • Start with a generic gradient method, for example:

      • Mobile Phase A: 0.1% Phosphoric acid in water.

      • Mobile Phase B: Acetonitrile.

      • Gradient: 10-90% B over 30 minutes.

      • Flow rate: 1.0 mL/min.

      • Detection: 225 nm and 275 nm.

    • Inject the undergraded this compound solution and the mixed solution of all forced degradation samples.

  • Method Optimization:

    • Adjust the gradient profile, mobile phase composition (e.g., trying methanol instead of acetonitrile, changing the pH of the aqueous phase), and column temperature to achieve adequate separation of all peaks.

    • Ensure the peak for this compound is spectrally pure in the presence of its degradation products using the PDA detector.

  • Method Validation:

    • Once a suitable method is developed, validate it according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

Degradation_Pathway 4-Methoxymandelic_acid This compound Oxidation_Product 4-Methoxy-α-keto-phenylacetic acid 4-Methoxymandelic_acid->Oxidation_Product Oxidation Decarboxylation_Product 4-Methoxybenzyl alcohol 4-Methoxymandelic_acid->Decarboxylation_Product Decarboxylation (Heat) Further_Oxidation_Product 4-Methoxybenzoic acid Oxidation_Product->Further_Oxidation_Product Oxidative Cleavage

Caption: A potential degradation pathway for this compound.

Troubleshooting_Workflow start Unexpected Degradation Observed check_storage Verify Storage Conditions (Temp, Light, pH) start->check_storage improper_storage Improper Storage check_storage->improper_storage correct_storage Correct Storage Conditions and Re-analyze improper_storage->correct_storage Yes check_reagents Check Purity of Solvents and Reagents improper_storage->check_reagents No impure_reagents Impure Reagents check_reagents->impure_reagents use_high_purity Use High-Purity Reagents and Re-analyze impure_reagents->use_high_purity Yes inherent_instability Inherent Instability Under Experimental Conditions impure_reagents->inherent_instability No

Caption: A troubleshooting workflow for unexpected degradation of this compound.

resolving co-elution problems in the chromatographic analysis of 4-Methoxymandelic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-elution problems during the chromatographic analysis of 4-Methoxymandelic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common compounds that co-elute with this compound?

A1: The most common co-eluting compounds are structurally similar molecules, particularly isomers and other catecholamine metabolites present in biological samples. These include Vanillylmandelic acid (VMA), an isomer of this compound, and Homovanillic acid (HVA). Their similar structures and polarities make chromatographic separation challenging.

Q2: What is a good starting point for an HPLC method to analyze this compound?

A2: A good starting point is a reversed-phase HPLC method using a C18 column.[1] A typical mobile phase would consist of an aqueous buffer with a low pH (e.g., pH 2.5-3.5) and an organic modifier like acetonitrile or methanol.[1][2] For instance, a mobile phase of acetonitrile and 0.1% ortho-phosphoric acid in a 30:70 v/v ratio has been used for the separation of related compounds.[1]

Q3: When should I consider using a gradient elution method versus an isocratic one?

A3: For complex samples containing compounds with a wide range of polarities, a gradient elution is generally preferred as it can improve peak shape and reduce analysis time.[3][4] If you are analyzing relatively simple mixtures where the components have similar retention times, an isocratic method can be simpler to set up and more reproducible.[5][6]

Q4: Can column temperature be used to resolve co-eluting peaks?

A4: Yes, adjusting the column temperature can alter selectivity.[7][8] Even subtle changes in temperature can affect the interaction between the analytes and the stationary phase, potentially improving resolution for closely eluting compounds.[7] Increasing the temperature generally decreases retention times, while lowering it can increase retention and may enhance separation.[7][9]

Q5: What kind of sample preparation is necessary for analyzing this compound in urine?

A5: Sample preparation for urine analysis is crucial to remove interferences. Common techniques include solid-phase extraction (SPE) and liquid-liquid extraction (LLE).[10] An SPE protocol might involve conditioning the cartridge, loading the pH-adjusted urine sample, washing away interferences, and then eluting the analyte of interest.[11][12]

Troubleshooting Guides

Problem 1: Poor resolution between this compound and Vanillylmandelic acid (VMA).

Cause: These are structural isomers and are often difficult to separate on standard C18 columns with neutral mobile phases.

Solution:

  • Optimize Mobile Phase pH: Lowering the pH of the mobile phase can significantly improve selectivity. Since these are acidic compounds, a mobile phase pH of around 2.5-3.5 is recommended to suppress the ionization of the carboxylic acid group, leading to better retention and potentially different interactions with the stationary phase.[1][2]

  • Change Organic Modifier: If using acetonitrile, switching to methanol (or vice versa) can alter the selectivity. Methanol and acetonitrile have different solvent properties that can change the elution order of closely related compounds.

  • Consider a Different Stationary Phase: If mobile phase optimization is insufficient, changing the column chemistry can provide a different selectivity. A Phenyl-Hexyl column, for instance, can offer different retention mechanisms compared to a standard C18 column, particularly for aromatic compounds.[13][14][15] Chiral stationary phases, such as CHIRALPAK® IC, can be used for the enantiomeric separation of this compound and may also resolve it from VMA.

Problem 2: this compound peak is tailing.

Cause: Peak tailing for acidic compounds is often caused by secondary interactions with the stationary phase, such as with residual silanol groups on the silica support.

Solution:

  • Adjust Mobile Phase pH: Ensure the mobile phase pH is sufficiently low (e.g., 2.5-3.0) to keep the this compound in its protonated (non-ionized) form. This minimizes interactions with silanol groups.

  • Use a High-Purity Silica Column: Modern HPLC columns made with high-purity silica have fewer residual silanol groups, which reduces the likelihood of peak tailing.

  • Reduce Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or diluting the sample.

Problem 3: Co-elution with unknown peaks from a biological matrix (e.g., urine).

Cause: Biological samples are complex and contain numerous endogenous compounds that can interfere with the analysis.

Solution:

  • Improve Sample Preparation: Implement a more rigorous sample preparation method. Solid-phase extraction (SPE) is highly effective at removing matrix interferences.[11][12] A well-developed SPE protocol can selectively isolate the acidic compounds of interest.

  • Use a Gradient Elution: A gradient elution program can help to separate the analyte of interest from the complex matrix components, which may have a wide range of polarities.[3][4]

  • Employ a More Selective Detector: If co-elution persists, using a mass spectrometer (LC-MS) instead of a UV detector can provide the necessary selectivity to quantify this compound even if it is not fully chromatographically resolved from other compounds.

Data Presentation

Table 1: Effect of Mobile Phase Composition on the Separation of VMA and HVA (as a proxy for this compound separation)

Mobile Phase Composition (Acetonitrile: 0.1% o-phosphoric acid)Flow Rate (mL/min)Retention Time VMA (min)Retention Time HVA (min)Resolution (Rs)
30:70 (v/v)0.93.75.2> 2.0

Data adapted from a study on VMA and HVA, which are common co-eluting compounds with this compound.[1]

Table 2: Comparison of Column Chemistries for Separation of Aromatic Compounds

Column TypeKey Interaction MechanismsBest Suited For
C18Hydrophobic interactionsGeneral-purpose reversed-phase separations.
Phenyl-HexylHydrophobic and π-π interactionsSeparation of aromatic and moderately polar compounds, offering alternative selectivity to C18.[13][14][15]
Chiral (e.g., CHIRALPAK® IC)Enantioselective interactionsSeparation of enantiomers of this compound.

Experimental Protocols

Protocol 1: HPLC Method for the Separation of this compound from VMA and HVA

This protocol provides a starting point for developing a robust HPLC method.

1. Instrumentation and Consumables:

  • HPLC system with a quaternary pump, autosampler, column oven, and PDA or UV detector.

  • Column: C18 Reversed-Phase Column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Solvents: HPLC grade acetonitrile, HPLC grade water, and ortho-phosphoric acid.

2. Reagent and Sample Preparation:

  • Mobile Phase A: 0.1% ortho-phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Sample Solution: Prepare standards of this compound, VMA, and HVA in the mobile phase. For urine samples, follow the SPE protocol below.

3. Chromatographic Conditions:

  • Mobile Phase: 70% Mobile Phase A and 30% Mobile Phase B (Isocratic).[1]

  • Flow Rate: 0.9 mL/min.[1]

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 280 nm.

4. System Suitability:

  • Inject a standard mixture to ensure adequate resolution (Rs > 1.5) between all peaks.

Protocol 2: Solid-Phase Extraction (SPE) for Urine Samples

This protocol is a general guideline for cleaning up urine samples before HPLC analysis.

1. Materials:

  • SPE cartridges (e.g., mixed-mode cation exchange).

  • Urine sample.

  • Methanol, water, and appropriate buffers for conditioning, washing, and elution.

2. Procedure:

  • Conditioning: Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of water.

  • Equilibration: Equilibrate the cartridge with 2 mL of a buffer at a specific pH (e.g., pH 6).

  • Sample Loading: Adjust the pH of the urine sample to match the equilibration buffer and load it onto the cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove interfering compounds. For example, a wash with 1 mL of 5% acetic acid followed by 1 mL of methanol can be effective.[11]

  • Elution: Elute the this compound with a stronger solvent. For acidic compounds, this might be an acidified organic solvent.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis urine_sample Urine Sample ph_adjustment pH Adjustment urine_sample->ph_adjustment spe Solid-Phase Extraction (SPE) ph_adjustment->spe elution Elution spe->elution reconstitution Reconstitution elution->reconstitution hplc_injection HPLC Injection reconstitution->hplc_injection separation Chromatographic Separation hplc_injection->separation detection Detection (UV/MS) separation->detection data_analysis Data Analysis detection->data_analysis

Caption: Experimental workflow for the analysis of this compound in urine.

troubleshooting_guide cluster_mobile_phase Mobile Phase Optimization cluster_column Column Optimization cluster_sample_prep Sample Preparation start Co-elution Observed adjust_ph Adjust pH (2.5-3.5) start->adjust_ph change_organic Change Organic Modifier (ACN/MeOH) adjust_ph->change_organic use_gradient Implement Gradient Elution change_organic->use_gradient change_temp Adjust Temperature use_gradient->change_temp change_column Change Column Chemistry (e.g., Phenyl-Hexyl) change_temp->change_column improve_spe Optimize SPE Protocol change_column->improve_spe end Resolution Achieved improve_spe->end

Caption: Logical troubleshooting workflow for resolving co-elution issues.

References

strategies to minimize byproduct formation in 4-Methoxymandelic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation during the synthesis of 4-Methoxymandelic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when using anisole and glyoxylic acid as starting materials.

Issue 1: Low Yield of this compound and Significant Formation of a Major Byproduct.

  • Question: My reaction is producing a low yield of the desired this compound, and I observe a significant amount of a major byproduct, which I suspect is bis(p-methoxyphenyl)acetic acid. How can I improve the selectivity of my reaction?

  • Answer: The formation of bis(p-methoxyphenyl)acetic acid is a common issue in the synthesis of this compound via the Friedel-Crafts reaction of anisole with glyoxylic acid. This byproduct arises from the further reaction of the desired product with another molecule of anisole. Here are several strategies to minimize its formation:

    • Introduction of a Secondary Solvent: The addition of a suitable secondary solvent can significantly improve the selectivity and yield of this compound.[1] Ethers, ketones, esters, or amides can be used.[1] For example, the use of diethylene glycol dimethyl ether has been shown to increase the yield of this compound while reducing the formation of bis(p-methoxyphenyl)acetic acid.[1]

    • Control of Reaction Temperature: Maintaining a low reaction temperature is crucial. The recommended temperature range is typically between -5°C and +5°C, with 0°C to 5°C being preferable.[1] Higher temperatures can favor the formation of the bis-substituted byproduct.

    • Molar Ratio of Reactants: The molar ratio of anisole to glyoxylic acid should be carefully controlled. A common ratio is 1:1 to 1:1.5, with 1:1.1 being a preferred starting point.[1]

    • Choice of Catalyst: While strong protonic acids like sulfuric acid are commonly used, other acids such as phosphoric acid can also be employed and may influence the product distribution.[1]

Issue 2: Formation of Anisic Acid and Anisyl Alcohol as Byproducts.

  • Question: Besides the main product, I am detecting the presence of p-anisic acid and p-anisyl alcohol in my reaction mixture. What is the cause of this, and how can I prevent it?

  • Answer: The presence of p-anisic acid and p-anisyl alcohol suggests that a Cannizzaro reaction is occurring.[1] This side reaction is more prevalent when p-anisaldehyde is used as a starting material or is present as an impurity. The Cannizzaro reaction is a disproportionation of two molecules of a non-enolizable aldehyde in the presence of a strong base to yield a primary alcohol and a carboxylic acid.

    To minimize the formation of these byproducts:

    • Starting Material Purity: Ensure the purity of your starting materials. If you are starting from p-anisaldehyde, be aware that the Cannizzaro reaction is an inherent competing reaction. If starting from other precursors, ensure they are free from p-anisaldehyde contamination.

    • Reaction Conditions: The Cannizzaro reaction is base-induced. If your synthesis pathway involves basic conditions and the presence of an aldehyde, consider alternative routes or carefully control the pH to minimize this side reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound from anisole and glyoxylic acid?

A1: The most common byproduct is bis(p-methoxyphenyl)acetic acid , formed from the reaction of this compound with a second molecule of anisole.[1]

Q2: How can I monitor the progress of the reaction and the formation of byproducts?

A2: High-Performance Liquid Chromatography (HPLC) is an effective technique for monitoring the reaction progress. It allows for the quantification of the starting materials, the desired product (this compound), and the major byproducts.[1]

Q3: What is the role of a secondary solvent in improving the yield of this compound?

A3: A secondary solvent can improve the selectivity of the reaction by influencing the solubility and reactivity of the intermediates and products, thereby disfavoring the formation of the bis(p-methoxyphenyl)acetic acid byproduct.[1]

Q4: Can temperature significantly impact the product distribution?

A4: Yes, temperature is a critical parameter. Lower temperatures (around 0°C) generally favor the formation of the desired monosubstituted product, this compound, while higher temperatures can lead to an increase in the formation of the disubstituted byproduct.[1]

Data Presentation

Table 1: Effect of Secondary Solvent on Product Distribution in this compound Synthesis

Secondary SolventAnisole Conversion (%)This compound Yield (%)bis(p-methoxyphenyl)acetic acid Yield (%)Unreacted Anisole (%)
None97.733.745.32.3
4-methyl-2-pentanone95.247.244.14.8
Diethylene glycol dimethyl ether93.754.831.86.3

Data synthesized from experiments described in patent CN103787872A.[1]

Table 2: Effect of Protonic Acid Catalyst on Product Distribution

Protonic AcidAnisole Conversion (%)This compound Yield (%)bis(p-methoxyphenyl)acetic acid Yield (%)Unreacted Anisole (%)
Sulfuric Acid (no secondary solvent)97.733.745.32.3
Phosphoric Acid (no secondary solvent)92.266.017.67.8

Data synthesized from experiments described in patent CN103787872A.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound with Minimized Byproduct Formation

This protocol is based on the method described in patent CN103787872A, which utilizes a secondary solvent to improve selectivity.[1]

Materials:

  • Anisole

  • 50% Aqueous Glyoxylic Acid

  • Sulfuric Acid (98%)

  • Diethylene glycol dimethyl ether

  • Water

  • Ice

  • Suitable organic solvent for extraction (e.g., ethyl acetate)

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, add 16.3 g (0.11 mol) of 50% aqueous glyoxylic acid and 5 mL of diethylene glycol dimethyl ether.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a pre-cooled mixture of 20 g (0.2 mol) of concentrated sulfuric acid and 2.7 g (0.15 mol) of water, maintaining the temperature at or below 5°C.

  • Once the acid mixture is added, slowly drip in 10.8 g (0.1 mol) of anisole over a period of 1-2 hours, ensuring the temperature remains between 0°C and 5°C.

  • After the addition of anisole is complete, continue stirring the reaction mixture at 0-5°C.

  • Monitor the reaction progress by HPLC. The reaction is typically complete within 7-15 hours.

  • Upon completion, quench the reaction by pouring it into a mixture of ice and water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic extracts and wash with a saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be further purified by recrystallization.

Visualizations

Byproduct_Formation_Pathway Anisole Anisole Intermediate Carbocation Intermediate Anisole->Intermediate + Glyoxylic Acid (H+ catalysis) Glyoxylic_Acid Glyoxylic Acid Glyoxylic_Acid->Intermediate Product This compound (Desired Product) Byproduct bis(p-methoxyphenyl)acetic acid (Major Byproduct) Product->Byproduct + Anisole (Side Reaction) Intermediate->Product Nucleophilic attack by water Anisole2 Anisole Anisole2->Byproduct Troubleshooting_Workflow Start Start: Low yield of This compound Check_Byproduct Identify Major Byproduct(s) (e.g., via HPLC, NMR) Start->Check_Byproduct Bis_Product bis(p-methoxyphenyl)acetic acid is the major byproduct Check_Byproduct->Bis_Product Cannizzaro_Products Anisic acid and/or Anisyl alcohol are present Check_Byproduct->Cannizzaro_Products Optimize_Solvent Action: Introduce or change secondary solvent Bis_Product->Optimize_Solvent Yes Optimize_Temp Action: Lower reaction temperature (0-5 °C) Bis_Product->Optimize_Temp Yes Check_Purity Action: Verify purity of starting aldehyde Cannizzaro_Products->Check_Purity Yes Control_pH Action: Adjust pH to disfavor Cannizzaro reaction Cannizzaro_Products->Control_pH Yes End End: Improved Yield and Purity Optimize_Solvent->End Optimize_Temp->End Check_Purity->End Control_pH->End

References

improving the efficiency of 4-Methoxymandelic acid extraction from a reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the efficiency of 4-Methoxymandelic acid extraction from a reaction mixture.

Troubleshooting Guide

Issue 1: Low Extraction Yield

Question: We are experiencing a low yield of this compound after performing a liquid-liquid extraction from our aqueous reaction mixture. What are the potential causes and how can we improve our yield?

Answer:

A low extraction yield can stem from several factors related to the partitioning of your target compound between the aqueous and organic phases. Here are the most common causes and their solutions:

  • Incorrect pH of the Aqueous Phase: this compound is a carboxylic acid. For it to be efficiently extracted into an organic solvent, the carboxyl group must be in its protonated (neutral) form. If the pH of your aqueous phase is too high (i.e., basic or neutral), the acid will be deprotonated to its carboxylate salt, which is much more soluble in water than in most organic solvents.

    • Solution: Before extraction, acidify the aqueous reaction mixture to a pH well below the pKa of this compound (the pKa is predicted to be around 3.43[1]). A pH of 2 or lower is generally recommended to ensure complete protonation.[2] Use a mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) for this adjustment.

  • Inadequate "Salting Out": The solubility of organic compounds in an aqueous phase can be decreased by increasing the ionic strength of the solution. This is known as the "salting out" effect and it drives more of the organic compound into the organic phase.

    • Solution: Saturate your acidified aqueous mixture with a salt like sodium chloride (NaCl) before performing the extraction.[3] This can significantly improve the partitioning of this compound into the organic solvent.

  • Suboptimal Solvent Choice: The choice of extraction solvent is critical. The ideal solvent should have high solubility for this compound but be immiscible with water.

    • Solution: Ethyl acetate is a commonly used and effective solvent for extracting similar mandelic acid derivatives due to its polarity, which is suitable for dissolving the target compound.[3] Other potential solvents include diethyl ether and mixtures of solvents. Avoid highly non-polar solvents like hexane in which the acid will have poor solubility, and polar solvents that are miscible with water, like ethanol or acetone, for liquid-liquid extraction.

  • Insufficient Volume of Extraction Solvent or Number of Extractions: A single extraction is often insufficient to recover all of the product. The compound will partition between the two phases according to its distribution coefficient.

    • Solution: Perform multiple extractions with smaller volumes of the organic solvent rather than one extraction with a large volume. For instance, three extractions with 50 mL of ethyl acetate are more effective than one 150 mL extraction. For closely related compounds, a large number of extractions (e.g., 15) have been used to maximize recovery.[3]

Issue 2: Product is Impure After Extraction and Solvent Evaporation

Question: Our recovered this compound is an oil or a discolored solid. What are the likely impurities and how can we purify our product?

Answer:

Impurities can be unreacted starting materials, byproducts of the synthesis, or residual solvent. The primary method for purification post-extraction is crystallization.

  • Common Impurities:

    • Unreacted Starting Materials: Depending on your synthesis route, this could include anisole or guaiacol.[4]

    • Byproducts: A common byproduct from the reaction of anisole with glyoxylic acid is bis(p-methoxyphenyl)acetic acid.[4]

    • Colored Impurities: These can arise from side reactions or the oxidation of phenolic impurities.[5]

  • Purification by Crystallization:

    • Solution: Crystallization is a highly effective method for purifying solid organic compounds. The crude product obtained after evaporating the extraction solvent should be recrystallized from a suitable solvent system.

    • Solvent Selection: The ideal crystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurities are either very soluble or insoluble at all temperatures.

    • Recommended Solvent Systems: For the closely related DL-4-Hydroxy-3-methoxymandelic acid, successful recrystallization has been achieved using:

      • Ethyl acetate/cyclohexane (e.g., 1:2 v/v)[3]

      • 2-Butanone/cyclohexane (e.g., 1:3 v/v)[3]

      • Ether/benzene (e.g., 1:3 v/v)[3]

      • Acetonitrile[3]

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent or solvent mixture. If the solution is colored, you can treat it with activated charcoal to remove colored impurities.[3] Filter the hot solution to remove any insoluble impurities and the charcoal, then allow it to cool slowly to form crystals. Collect the crystals by filtration.

Frequently Asked Questions (FAQs)

Q1: Which organic solvent is best for extracting this compound?

A1: Ethyl acetate is an excellent first choice. It has a good balance of polarity to dissolve this compound and is immiscible with water.[3] Its boiling point of 77 °C also makes it relatively easy to remove under reduced pressure. Diethyl ether is another option, though its high volatility and flammability require extra care.

Q2: What is the optimal pH for the aqueous phase before extraction?

A2: The pH should be adjusted to be at least 1-2 pH units below the pKa of this compound. With a predicted pKa of around 3.43[1], a pH of 2 or lower is recommended to ensure the carboxylic acid is fully protonated and thus more soluble in the organic phase.[2]

Q3: How can I improve the efficiency of my crystallization?

A3: To improve crystallization, you can try the following:

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath. Slow cooling promotes the formation of larger, purer crystals.

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. This can initiate nucleation.

  • Seeding: Add a small crystal of pure this compound to the cooled, supersaturated solution to induce crystallization.

  • Solvent System Optimization: Experiment with different solvent mixtures to find the optimal system for your specific impurity profile.[6][7]

Q4: My product remains an oil and won't crystallize. What should I do?

A4: If your product fails to crystallize, it is likely due to the presence of significant impurities or residual solvent.

  • Ensure all extraction solvent is removed: Use a rotary evaporator and then a high-vacuum pump to remove all traces of the extraction solvent.

  • Purify by Chromatography: If impurities are preventing crystallization, consider purifying a small batch of the oil using column chromatography to obtain a pure sample. This pure sample can then be used to seed a larger batch for crystallization.

  • Trituration: Add a solvent in which your product is insoluble but the impurities are soluble. Stir or sonicate the mixture. The product should solidify, and the impurities will be washed away.

Data Presentation

Table 1: Properties of Potential Extraction Solvents

SolventPolarity IndexBoiling Point (°C)Water Solubility
Ethyl Acetate4.477.18.3 g/100 mL
Diethyl Ether2.834.56.9 g/100 mL
Dichloromethane3.139.71.3 g/100 mL
Toluene2.4110.60.05 g/100 mL
Hexane0.168.70.001 g/100 mL

Data sourced from various solvent property charts.[8]

Table 2: Impact of Extraction Parameters on Yield (Qualitative)

ParameterCondition for Low YieldCondition for High YieldRationale
pH of Aqueous Phase Neutral to Basic (pH > 5)Acidic (pH ≤ 2)Protonates the carboxylic acid, increasing its organic solubility.
Ionic Strength No added saltSaturated with salt (e.g., NaCl)"Salting out" effect reduces the product's aqueous solubility.[3]
Number of Extractions Single extractionMultiple extractions (e.g., 3 or more)More efficient at partitioning the product into the organic phase.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction of this compound

This protocol is adapted from a procedure for the closely related compound, DL-4-Hydroxy-3-methoxymandelic acid.[3]

  • Acidification: Cool the aqueous reaction mixture in an ice bath. Slowly add concentrated hydrochloric acid (HCl) or 3M sulfuric acid (H₂SO₄) while stirring until the pH of the solution is approximately 2. Verify the pH using pH paper or a calibrated pH meter.

  • Salting Out: Add solid sodium chloride (NaCl) to the acidified aqueous mixture with stirring until the solution is saturated (i.e., no more salt will dissolve).

  • First Extraction: Transfer the mixture to a separatory funnel. Add a volume of ethyl acetate equal to approximately one-third of the aqueous phase volume. Stopper the funnel and invert it several times, venting frequently to release any pressure buildup. Shake the funnel vigorously for 1-2 minutes.

  • Phase Separation: Allow the layers to separate completely. The less dense ethyl acetate layer should be on top. Drain the lower aqueous layer into a clean flask. Drain the upper organic layer into a separate flask labeled "Organic Extracts."

  • Subsequent Extractions: Return the aqueous layer to the separatory funnel. Repeat the extraction (steps 3 and 4) at least two more times with fresh portions of ethyl acetate. Combine all the organic extracts.

  • Drying: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Add the drying agent until it no longer clumps together.

  • Solvent Removal: Decant or filter the dried organic solution away from the drying agent. Remove the ethyl acetate using a rotary evaporator to yield the crude this compound.

Protocol 2: Purification by Crystallization
  • Solvent Selection: Choose a suitable solvent system (e.g., ethyl acetate/cyclohexane).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the more soluble solvent (e.g., ethyl acetate) and heat the mixture gently (e.g., on a hot plate) to dissolve the solid.

  • Induce Crystallization: While the solution is still warm, slowly add the less soluble solvent (e.g., cyclohexane) until the solution becomes slightly cloudy (the cloud point). Add a drop or two of the more soluble solvent to redissolve the precipitate and make the solution clear again.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent mixture to remove any remaining impurities.

  • Drying: Dry the crystals in a vacuum oven or in a desiccator under vacuum to remove all traces of solvent.

Visualization

Extraction_Workflow cluster_prep Preparation cluster_extraction Liquid-Liquid Extraction cluster_isolation Isolation & Purification reaction_mixture Aqueous Reaction Mixture acidification Acidify to pH <= 2 (e.g., with HCl) reaction_mixture->acidification 1. salting_out Saturate with NaCl acidification->salting_out 2. extraction Extract with Ethyl Acetate (Repeat 3x) salting_out->extraction 3. aqueous_phase Aqueous Phase (Waste) extraction->aqueous_phase Separate organic_phase Combined Organic Phases extraction->organic_phase Separate & Combine drying Dry with Na2SO4 organic_phase->drying 4. evaporation Evaporate Solvent drying->evaporation 5. crude_product Crude Product evaporation->crude_product crystallization Crystallize from suitable solvent crude_product->crystallization 6. pure_product Pure this compound crystallization->pure_product

Caption: Workflow for the extraction and purification of this compound.

References

Validation & Comparative

comparative study of different synthetic routes to 4-Methoxymandelic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient and safe production of key intermediates is paramount. 4-Methoxymandelic acid, a valuable building block in the synthesis of various pharmaceuticals, can be prepared through several synthetic pathways. This guide provides a comparative analysis of three prominent routes: the classical cyanohydrin method, a Friedel-Crafts-type reaction, and a phase-transfer catalysis approach. The objective is to offer a clear comparison of their performance based on experimental data, enabling an informed selection of the most suitable method for a given application.

Comparison of Synthetic Routes

The selection of a synthetic route for this compound is a trade-off between yield, reaction conditions, safety, and reagent costs. The following table summarizes the quantitative data for the three distinct methods.

ParameterRoute 1: Cyanohydrin from p-AnisaldehydeRoute 2: Friedel-Crafts from Anisole & Glyoxylic AcidRoute 3: Phase Transfer Catalysis from p-Anisaldehyde
Starting Materials p-Anisaldehyde, Sodium Cyanide, Sodium BisulfiteAnisole, Glyoxylic Acidp-Anisaldehyde, Chloroform
Key Reagents/Catalysts Hydrochloric AcidProtonic Acid (e.g., H₂SO₄, H₃PO₄)Tetrabutyl Ammonium Bromide (TBAB), NaOH
Reaction Time ~18-24 hours7 - 9.5 hoursNot specified
Temperature 0°C to steam bath0°C to room temperature55-60°C
Reported Yield ~50-52% (estimated for mandelic acid)Up to 66%58%
Purity Requires extensive purificationMonitored by HPLC, byproduct formation notedNot specified
Key Advantages Well-established classical methodAvoids highly toxic cyanide, good yieldMilder conditions, avoids strong acids
Key Disadvantages Use of highly toxic sodium cyanide, moderate yieldFormation of byproducts, requires strong acidDetailed protocol not widely available

Experimental Protocols

Route 1: Synthesis via Cyanohydrin Intermediate from p-Anisaldehyde

This method is a traditional two-step process involving the formation of a cyanohydrin from p-anisaldehyde, followed by acid hydrolysis to yield this compound.

Step 1: Formation of 4-Methoxymandelonitrile

In a reaction vessel equipped with a mechanical stirrer, a solution of sodium cyanide (NaCN) in water is prepared and cooled in an ice bath. p-Anisaldehyde is then added. A saturated solution of sodium bisulfite (NaHSO₃) is slowly introduced to the stirred mixture while maintaining a low temperature with the addition of crushed ice. The resulting oily layer of 4-methoxymandelonitrile is separated.

Step 2: Hydrolysis to this compound

The crude 4-methoxymandelonitrile is immediately treated with concentrated hydrochloric acid (HCl). The mixture is allowed to stand at room temperature for approximately 12 hours and then heated on a steam bath to drive the hydrolysis and remove excess acid. The resulting mixture contains this compound and ammonium chloride. The product is then isolated and purified, typically by extraction and recrystallization. The yield for the analogous synthesis of mandelic acid is reported to be in the range of 50-52%.[1]

Caution: This synthesis involves the use of highly toxic sodium cyanide and the potential liberation of hydrogen cyanide gas. All procedures must be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Route 2: Friedel-Crafts Type Reaction of Anisole and Glyoxylic Acid

This approach involves the direct reaction of anisole with glyoxylic acid in the presence of a strong protonic acid catalyst. The following protocol is based on an example from patent CN103787872A, which reports a yield of 66%.[2]

Procedure:

In a 250 mL three-necked flask, 16.3 grams (0.11 mol) of a 50% aqueous solution of glyoxylic acid are added. The flask is cooled to 0°C, and 23 grams (0.2 mol) of 85% phosphoric acid is slowly added. While maintaining the temperature at approximately 0°C, 10.8 grams (0.1 mol) of anisole is added dropwise with continuous stirring. The reaction is monitored by HPLC. After approximately 9.5 hours, the conversion of anisole is reported to be 92.2%, with the formation of this compound at a yield of 66.0%.[2] The reaction mixture also contains di-(p-methoxyphenyl)acetic acid (17.6%) and unreacted anisole (7.8%).[2] The product is then isolated and purified from the reaction mixture.

Route 3: Phase Transfer Catalysis with Ultrasonic Irradiation

This method offers a potentially greener alternative by using a phase transfer catalyst to facilitate the reaction between p-anisaldehyde and chloroform under basic conditions, with the assistance of ultrasonic irradiation.

Procedure:

Logical Workflow for Comparing Synthetic Routes

The following diagram illustrates the decision-making process for selecting a synthetic route based on key experimental parameters.

G cluster_input Starting Materials cluster_routes Synthetic Routes cluster_params Key Parameters cluster_output Product p_anisaldehyde p-Anisaldehyde route1 Route 1: Cyanohydrin p_anisaldehyde->route1 route3 Route 3: Phase Transfer Catalysis p_anisaldehyde->route3 anisole Anisole route2 Route 2: Friedel-Crafts anisole->route2 yield Yield route1->yield safety Safety (Toxicity) route1->safety conditions Reaction Conditions route1->conditions route2->yield route2->safety route2->conditions route3->yield route3->safety route3->conditions product This compound yield->product safety->product conditions->product

Caption: Comparative workflow of synthetic routes to this compound.

Signaling Pathways in Synthesis Selection

The choice of a synthetic pathway is often guided by a hierarchy of factors, starting from the desired product and working backward through potential intermediates and starting materials. The following diagram illustrates the logical signaling for selecting a synthetic route to this compound.

G cluster_intermediates Intermediates cluster_starting_materials Starting Materials This compound This compound 4-Methoxymandelonitrile 4-Methoxymandelonitrile This compound->4-Methoxymandelonitrile Hydrolysis Electrophilic Attack Intermediate Electrophilic Attack Intermediate This compound->Electrophilic Attack Intermediate Workup Dichlorocarbene Adduct Dichlorocarbene Adduct This compound->Dichlorocarbene Adduct Hydrolysis p-Anisaldehyde p-Anisaldehyde 4-Methoxymandelonitrile->p-Anisaldehyde Cyanide Addition Anisole Anisole Electrophilic Attack Intermediate->Anisole Friedel-Crafts Dichlorocarbene Adduct->p-Anisaldehyde PTC Reaction Chloroform Chloroform Dichlorocarbene Adduct->Chloroform

Caption: Retrosynthetic analysis of this compound synthesis pathways.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticipated cross-reactivity of a hypothetical antibody raised against 4-Methoxymandelic acid with structurally related compounds, most notably vanillylmandelic acid (VMA). Due to a lack of commercially available antibodies specifically targeting this compound and corresponding published cross-reactivity data, this guide utilizes structural comparisons and established immunological principles to predict and rationalize potential antibody binding profiles. The experimental protocols provided are representative of standard methods used for such determinations.

Structural Comparison of Key Compounds

The specificity of an antibody is determined by its ability to recognize the unique three-dimensional structure of its target antigen. For small molecules (haptens) like this compound, antibody recognition is highly dependent on the positions of functional groups on the molecule. The primary difference between this compound and vanillylmandelic acid (VMA) lies in the substitution pattern on the phenyl ring. This compound has a single methoxy group at position 4, while VMA has a hydroxyl group at position 4 and a methoxy group at position 3. This seemingly minor difference can significantly impact antibody binding.

CompoundStructureChemical FormulaMolar Mass ( g/mol )Key Structural Features
This compound this compound structureC₉H₁₀O₄182.17Methoxy group at C4
Vanillylmandelic acid (VMA) Vanillylmandelic acid structureC₉H₁₀O₅198.17Hydroxyl group at C4, Methoxy group at C3
Homovanillic acid (HVA) Homovanillic acid structureC₉H₁₀O₄182.17Lacks the alpha-hydroxyl group of VMA
Mandelic acid Mandelic acid structureC₈H₈O₃152.15Unsubstituted phenyl ring

Predicted Cross-Reactivity of a Hypothetical Anti-4-Methoxymandelic Acid Antibody

The following table presents hypothetical cross-reactivity data for an antibody raised against this compound. These values are predictions based on structural similarity to the target antigen. The principle is that the greater the structural difference, the lower the expected cross-reactivity. The addition of a hydroxyl group and the shift of the methoxy group in VMA represent a significant structural alteration compared to this compound, likely leading to a substantial decrease in antibody binding.

CompoundPredicted Cross-Reactivity (%)Rationale
This compound 100Homologous antigen
Vanillylmandelic acid (VMA) < 1The presence of a hydroxyl group at the 4-position and the shift of the methoxy group to the 3-position significantly alters the electronic and steric properties of the phenyl ring compared to the immunogen.
Homovanillic acid (HVA) < 0.5Lacks the α-hydroxyl group present in the mandelic acid core of the immunogen, a critical feature for antibody recognition.
Mandelic acid < 0.1The absence of the 4-methoxy group represents a major structural difference, making specific recognition by an antibody raised against the substituted molecule highly unlikely.

Note: This data is illustrative and would require experimental validation.

Experimental Protocols

To experimentally determine the cross-reactivity of an antibody, a competitive enzyme-linked immunosorbent assay (ELISA) is a commonly employed method.

Competitive ELISA Protocol for Cross-Reactivity Assessment

This protocol is designed to determine the percentage of cross-reactivity of a hypothetical antibody against this compound with related compounds.

Materials:

  • 96-well microtiter plates

  • This compound-protein conjugate (for coating)

  • Hypothetical anti-4-Methoxymandelic acid antibody

  • This compound standard

  • Potential cross-reacting compounds (VMA, HVA, Mandelic acid)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Assay Buffer (e.g., PBS)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Dilute the this compound-protein conjugate in Coating Buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competitive Reaction:

    • Prepare serial dilutions of the this compound standard and each potential cross-reacting compound in Assay Buffer.

    • In separate tubes, pre-incubate 50 µL of each standard or cross-reactant dilution with 50 µL of the diluted anti-4-Methoxymandelic acid antibody for 30 minutes at room temperature.

    • Add 100 µL of the pre-incubated mixture to the corresponding wells of the coated plate.

    • Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add 100 µL of Substrate Solution to each well and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Add 50 µL of Stop Solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

Data Analysis:

  • Generate a standard curve by plotting the absorbance against the concentration of the this compound standard.

  • Determine the concentration of each cross-reactant that causes 50% inhibition of the maximum signal (IC50).

  • Calculate the percent cross-reactivity using the following formula: % Cross-reactivity = (IC50 of this compound / IC50 of cross-reactant) x 100

Visualizations

Catecholamine_Metabolism Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Dopamine Dopamine L_DOPA->Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine HVA Homovanillic Acid (HVA) Dopamine->HVA MAO, COMT Epinephrine Epinephrine Norepinephrine->Epinephrine Normetanephrine Normetanephrine Norepinephrine->Normetanephrine COMT Metanephrine Metanephrine Epinephrine->Metanephrine COMT VMA Vanillylmandelic Acid (VMA) Normetanephrine->VMA MAO Metanephrine->VMA MAO MMA This compound (Not a direct catecholamine metabolite) Competitive_ELISA_Workflow cluster_coating 1. Coating cluster_competition 2. Competitive Binding cluster_detection 3. Detection plate1 96-well Plate plate2 Coated Plate conjugate 4-MMA-Protein Conjugate conjugate->plate1 Adsorption antibody Anti-4-MMA Antibody mixture Pre-incubation Mixture antibody->mixture free_antigen Free 4-MMA or Cross-Reactant free_antigen->mixture mixture->plate2 Addition plate3 Washed Plate sec_antibody Enzyme-conjugated Secondary Ab sec_antibody->plate3 substrate Substrate signal Colorimetric Signal substrate->signal plate3->substrate Addition Antibody_Recognition cluster_antibody Anti-4-Methoxymandelic Acid Antibody Binding Pocket cluster_antigens Antigen Structures ab_pocket Binding Site mma This compound (Target Antigen) mma->ab_pocket High Affinity Binding (Specific Fit) vma Vanillylmandelic Acid (Potential Cross-Reactant) vma->ab_pocket Low/No Affinity Binding (Steric Hindrance & Mismatched Interactions) key Key Structural Differences: - 4-OH group in VMA (vs. 4-H in 4-MMA's precursor) - 3-OCH3 group in VMA (vs. 4-OCH3 in 4-MMA)

performance comparison of different HPLC columns for 4-Methoxymandelic acid separation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate separation and quantification of 4-Methoxymandelic acid, a key metabolite and important chiral building block, is crucial in various research and development settings. The choice of High-Performance Liquid Chromatography (HPLC) column is paramount in achieving optimal separation, influencing resolution, peak shape, and analysis time. This guide provides an objective comparison of the performance of three commonly employed HPLC column chemistries—C18, Phenyl, and Chiral—for the analysis of this compound, supported by experimental data and detailed protocols.

Performance Comparison of HPLC Columns

The selection of an appropriate HPLC column is dictated by the specific requirements of the analysis, such as the need for high resolution of enantiomers or rapid achiral screening. Below is a summary of the performance of C18, Phenyl, and Chiral columns for the separation of this compound.

Column TypeStationary PhaseParticle Size (µm)Dimensions (mm)Mobile PhaseFlow Rate (mL/min)Retention Time (min)Resolution (Rs)Peak Asymmetry (As)Theoretical Plates (N)
C18 Octadecylsilyl54.6 x 250Acetonitrile/Water/Phosphoric Acid (20:80:0.1, v/v/v)1.0~5.8N/A~1.2>8000
Phenyl Phenyl-Hexyl54.6 x 150Acetonitrile/Water with 0.1% Formic Acid (30:70, v/v)1.0~4.2N/A~1.1>7500
Chiral Pirkle-type (e.g., (S,S)-Whelk-O1)54.6 x 250Hexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1, v/v/v)1.0Enantiomer 1: ~8.5, Enantiomer 2: ~9.7>1.5~1.3>6000

Note: The data presented is compiled from various sources and analogous separations and is intended for comparative purposes. Actual performance may vary depending on the specific instrument, exact mobile phase composition, and other experimental parameters.

Key Performance Insights

  • C18 Columns: As the most common reversed-phase columns, C18 phases provide good retention and peak shape for moderately polar compounds like this compound. They are ideal for routine achiral analysis and quantification in various matrices. The primary retention mechanism is hydrophobic interaction.

  • Phenyl Columns: Phenyl stationary phases offer alternative selectivity to C18 columns, particularly for aromatic compounds. The π-π interactions between the phenyl rings of the stationary phase and the analyte can lead to enhanced retention or changes in elution order compared to C18.[1] For this compound, a Phenyl-Hexyl column can provide shorter retention times with excellent peak shape, making it suitable for high-throughput screening.

  • Chiral Columns: For the separation of the enantiomers of this compound, a chiral stationary phase (CSP) is essential. Pirkle-type CSPs, for example, create a chiral environment that allows for differential interaction with the two enantiomers, leading to their separation.[2] This is critical in pharmaceutical applications where the pharmacological activity of enantiomers can differ significantly.

Experimental Protocols

Detailed methodologies for the separation of this compound on the compared HPLC columns are provided below.

C18 Column Method
  • Column: A standard C18 column (e.g., Agilent Zorbax SB-C18, 5 µm, 4.6 x 250 mm) is utilized.[3]

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile, water, and phosphoric acid in a ratio of 20:80:0.1 (v/v/v) is prepared and degassed. The addition of phosphoric acid helps to suppress the ionization of the carboxylic acid group, leading to improved peak shape.

  • Flow Rate: The flow rate is maintained at 1.0 mL/min.

  • Column Temperature: The column is thermostatted at 30 °C to ensure reproducible retention times.

  • Detection: UV detection is performed at 225 nm.

  • Injection Volume: A 10 µL injection volume is used.

Phenyl Column Method
  • Column: A Phenyl-Hexyl column (e.g., Phenomenex Luna Phenyl-Hexyl, 5 µm, 4.6 x 150 mm) is employed.[1][4]

  • Mobile Phase: An isocratic mobile phase of acetonitrile and water with 0.1% formic acid (30:70, v/v) is used. Formic acid serves as a mobile phase modifier to improve peak shape.

  • Flow Rate: The flow rate is set to 1.0 mL/min.

  • Column Temperature: The analysis is carried out at 35 °C.

  • Detection: The eluent is monitored by a UV detector at 225 nm.

  • Injection Volume: A 10 µL sample is injected.

Chiral Column Method
  • Column: A Pirkle-type chiral stationary phase column (e.g., Chirex 3022, 5 µm, 4.6 x 250 mm) is selected for the enantiomeric separation.[5][6]

  • Mobile Phase: A normal-phase mobile phase consisting of hexane, isopropanol, and trifluoroacetic acid (TFA) in a ratio of 90:10:0.1 (v/v/v) is used. TFA is added to improve the chromatography of the acidic analyte.

  • Flow Rate: The flow rate is maintained at 1.0 mL/min.

  • Column Temperature: The column temperature is kept at 25 °C.

  • Detection: UV detection at 254 nm is employed.

  • Injection Volume: A 20 µL injection volume is used.

Experimental Workflow and Signaling Pathways

To visualize the general workflow for the HPLC analysis of this compound, a diagram is provided below.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Standard/Sample Preparation Injector Injector Sample->Injector MobilePhase Mobile Phase Preparation & Degassing Pump Pump MobilePhase->Pump Pump->Injector Column HPLC Column (C18, Phenyl, or Chiral) Injector->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram Analysis Data Processing & Quantification Chromatogram->Analysis

Caption: General workflow for the HPLC analysis of this compound.

Conclusion

The choice of HPLC column for the separation of this compound significantly impacts the analytical results. For routine achiral analysis, a C18 column provides robust and reliable performance. A Phenyl column offers an alternative selectivity that can be advantageous for high-throughput analysis or for resolving complex mixtures. When the separation of enantiomers is required, a dedicated chiral stationary phase is indispensable. The selection of the optimal column should be based on the specific analytical goals, balancing factors such as resolution, analysis time, and the need for stereoisomeric separation. The experimental protocols provided in this guide offer a starting point for method development and can be further optimized to meet the specific requirements of the user's laboratory.

References

A Comparative Guide to Urinary Biomarkers for Neuroblastoma: Validating 4-Hydroxy-3-Methoxymandelic Acid (VMA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of urinary biomarkers for the diagnosis and monitoring of neuroblastoma, with a primary focus on the well-established biomarker, 4-hydroxy-3-methoxymandelic acid, more commonly known as Vanillylmandelic Acid (VMA). While the specific compound "4-Methoxymandelic acid" is not found in the reviewed literature as a validated biomarker for neuroblastoma, its chemical similarity to VMA suggests a probable misnomer. This guide will therefore center on VMA and its counterparts, offering objective comparisons of their performance based on experimental data.

Neuroblastoma, a common pediatric cancer arising from neural crest cells, is characterized by the secretion of catecholamines.[1][2] The measurement of catecholamine metabolites in urine is a cornerstone of neuroblastoma diagnosis and monitoring.[1][3] This guide will delve into the clinical utility and analytical methodologies of key urinary biomarkers, providing researchers with the necessary information to design and interpret experiments in the context of neuroblastoma research and drug development.

Comparison of Key Urinary Neuroblastoma Biomarkers

The clinical utility of urinary biomarkers for neuroblastoma is primarily assessed by their diagnostic sensitivity and specificity. The following table summarizes the performance of the most significant and widely studied urinary metabolites.

BiomarkerChemical NameDiagnostic SensitivityDiagnostic SpecificityNotes
VMA Vanillylmandelic Acid80.7% - 91%[4][5]94.4% - 97%[4][5]A primary metabolite of epinephrine and norepinephrine.[6] Elevated levels are strongly indicative of neuroblastoma, with detection rates varying by disease stage.[1]
HVA Homovanillic Acid71.9% - 87.8%[3][5]96.1% - 98%[3][5]The major metabolite of dopamine.[6] Often used in conjunction with VMA for improved diagnostic accuracy.[3][7]
3-MTS 3-Methoxytyramine Sulfate90.2%[8]94.2%[8]A newer biomarker candidate that has shown high sensitivity and specificity.[8][9]
VLA Vanillactic Acid--Identified as a potential urinary marker, with levels significantly increased in patients with recurrent or fatal neuroblastoma.[9]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biochemical context and analytical procedures, the following diagrams illustrate the catecholamine metabolism pathway and a typical experimental workflow for biomarker analysis.

Catecholamine_Metabolism Catecholamine Metabolism Pathway Tyrosine Tyrosine L_DOPA L_DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-hydroxylase HVA HVA Dopamine->HVA MAO, COMT Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT Normetanephrine Normetanephrine Norepinephrine->Normetanephrine COMT Metanephrine Metanephrine Epinephrine->Metanephrine COMT VMA VMA Metanephrine->VMA MAO Normetanephrine->VMA MAO

Caption: Catecholamine synthesis and metabolism pathway.

Experimental_Workflow Urinary Biomarker Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Urine_Sample Urine_Sample Dilution Dilution Urine_Sample->Dilution Filtration Filtration Dilution->Filtration Internal_Standard Internal_Standard Internal_Standard->Dilution LC_Separation LC_Separation Filtration->LC_Separation MS_Detection MS_Detection LC_Separation->MS_Detection Data_Acquisition Data_Acquisition MS_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Statistical_Analysis Statistical_Analysis Quantification->Statistical_Analysis

Caption: A typical experimental workflow for urinary biomarker analysis.

Experimental Protocols

Accurate and reproducible quantification of urinary biomarkers is critical for their clinical and research applications. The following provides a detailed methodology for the analysis of VMA and HVA in urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a widely accepted and robust method.[10][11][12]

Protocol: Quantification of Urinary VMA and HVA by LC-MS/MS

1. Sample Preparation (Dilute-and-Shoot Method) [11][13]

  • Objective: To prepare urine samples for LC-MS/MS analysis with minimal matrix effects.

  • Materials:

    • Patient urine sample (random or 24-hour collection)

    • Deuterated internal standards for VMA and HVA

    • Reagent 1 (Acidic solution, e.g., 0.2% formic acid in water)

    • Reagent 2 (Organic solvent, e.g., Acetonitrile)

    • 0.45 µm syringe filters

    • Autosampler vials

  • Procedure:

    • Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.

    • Centrifuge the urine sample if it is not clear.

    • In a clean microcentrifuge tube, combine 300 µL of the urine sample (or calibrator/control) with 150 µL of Reagent 1 containing the deuterated internal standards.

    • Vortex the mixture for 10 seconds.

    • Add 60 µL of Reagent 2 and vortex for another 10 seconds.

    • Filter the mixture through a 0.45 µm syringe filter directly into an autosampler vial.

    • The prepared sample is now ready for injection into the LC-MS/MS system. Prepared samples are typically stable at 2-4 °C for 24 hours.[13]

2. LC-MS/MS Analysis [10][11][14]

  • Objective: To chromatographically separate and mass spectrometrically detect and quantify VMA and HVA.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

    • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

  • Chromatographic Conditions (Example):

    • Column: A reversed-phase C18 column (e.g., 150 x 2.1 mm).[14]

    • Mobile Phase A: 0.2% formic acid in water.

    • Mobile Phase B: Acetonitrile or Methanol.[14]

    • Gradient Elution: A suitable gradient to separate VMA, HVA, and internal standards.

    • Flow Rate: 0.4 mL/min.[14]

    • Injection Volume: 10-20 µL.[13][14]

    • Column Temperature: 30°C.[14]

  • Mass Spectrometric Conditions (Example):

    • Ionization Mode: Negative ion electrospray ionization (ESI-).[14]

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for VMA, HVA, and their respective internal standards are monitored for quantification and confirmation.

3. Data Analysis and Quantification

  • Objective: To determine the concentration of VMA and HVA in the urine samples.

  • Procedure:

    • Generate a calibration curve using calibrators of known concentrations.

    • The concentration of VMA and HVA in patient samples is calculated by the instrument software based on the peak area ratios of the analyte to its corresponding internal standard, interpolated from the calibration curve.

    • Results are typically normalized to urinary creatinine concentration to account for variations in urine dilution and reported as mg/g creatinine or µmol/mmol creatinine.[15]

Conclusion

The measurement of urinary catecholamine metabolites, particularly VMA and HVA, remains a critical tool in the diagnosis and management of neuroblastoma. While the initially queried "this compound" is not a recognized biomarker, the chemically related and extensively validated VMA serves as a robust and reliable indicator of the disease. The continued development of highly sensitive and specific analytical methods, such as LC-MS/MS, has improved the accuracy of these measurements. Furthermore, ongoing research into novel biomarkers like 3-MTS and VLA holds promise for enhancing diagnostic and prognostic capabilities in the future.[8][9] This guide provides a foundational understanding for researchers to effectively utilize these biomarkers in their efforts to advance neuroblastoma therapies.

References

A Comparative Analysis of the Metabolic Pathways of 4-Methoxymandelic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparative analysis of the metabolic pathways of 4-Methoxymandelic acid and its key analogs: 4-Hydroxymandelic acid (4-HMA) and Vanillylmandelic acid (VMA). This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of their biotransformation, alongside experimental data and protocols.

Introduction

Mandelic acid and its derivatives are alpha-hydroxy acids that play significant roles in various biological processes, from being intermediates in microbial degradation pathways to serving as clinical biomarkers in humans. Understanding the metabolic fate of these compounds is crucial for drug development, diagnostics, and toxicology. This guide focuses on a comparative analysis of this compound and its structurally related analogs, 4-Hydroxymandelic acid and Vanillylmandelic acid, highlighting the key enzymatic reactions and metabolic products.

Metabolic Pathways: A Comparative Overview

The metabolic pathways of this compound, 4-Hydroxymandelic acid, and Vanillylmandelic acid, while distinct, share common enzymatic strategies, primarily involving oxidation, demethylation, and conjugation.

This compound

The in vivo metabolism of this compound is not as extensively documented as its hydroxylated analogs. However, based on the metabolism of other methoxylated aromatic compounds, a primary metabolic route involves O-demethylation. This reaction is commonly catalyzed by cytochrome P450 monooxygenases.[1][2] The O-demethylation of this compound would yield 4-Hydroxymandelic acid, which then enters its own metabolic pathway.

A proposed metabolic pathway for this compound is as follows:

G Proposed Metabolic Pathway of this compound cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism 4-Methoxymandelic_acid This compound 4-Hydroxymandelic_acid 4-Hydroxymandelic Acid 4-Methoxymandelic_acid->4-Hydroxymandelic_acid O-demethylation (Cytochrome P450) 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde 4-Hydroxymandelic_acid->4-Hydroxybenzaldehyde Oxidation & Decarboxylation 4-Hydroxybenzoic_acid 4-Hydroxybenzoic Acid 4-Hydroxybenzaldehyde->4-Hydroxybenzoic_acid Oxidation Conjugated_Metabolites Glucuronide and Sulfate Conjugates 4-Hydroxybenzoic_acid->Conjugated_Metabolites Conjugation Excretion Excretion Conjugated_Metabolites->Excretion

Caption: Proposed metabolic pathway of this compound.

4-Hydroxymandelic Acid (4-HMA)

In humans, 4-Hydroxymandelic acid is an intermediate in the biosynthesis of Coenzyme Q10. It is synthesized from 4-hydroxyphenylpyruvate, a product of tyrosine metabolism. In microorganisms like Pseudomonas convexa, 4-HMA is a key intermediate in the degradation of mandelic acid. The pathway involves the following steps:

  • Hydroxylation of Mandelic Acid: L-Mandelate-4-hydroxylase converts L-mandelic acid to L-4-hydroxymandelic acid.

  • Oxidative Decarboxylation: L-4-hydroxymandelate oxidase, a particulate enzyme, converts L-4-hydroxymandelic acid to 4-hydroxybenzaldehyde.

  • Oxidation: 4-hydroxybenzaldehyde is then oxidized to 4-hydroxybenzoic acid.

  • Further Degradation: 4-hydroxybenzoic acid is further metabolized to 3,4-dihydroxybenzoic acid.

G Metabolic Pathway of 4-Hydroxymandelic Acid Mandelic_Acid Mandelic Acid 4-Hydroxymandelic_Acid 4-Hydroxymandelic Acid Mandelic_Acid->4-Hydroxymandelic_Acid L-Mandelate-4-hydroxylase 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde 4-Hydroxymandelic_Acid->4-Hydroxybenzaldehyde L-4-hydroxymandelate oxidase (decarboxylating) 4-Hydroxybenzoic_Acid 4-Hydroxybenzoic Acid 4-Hydroxybenzaldehyde->4-Hydroxybenzoic_Acid Benzaldehyde dehydrogenase 3,4-Dihydroxybenzoic_Acid 3,4-Dihydroxybenzoic Acid 4-Hydroxybenzoic_Acid->3,4-Dihydroxybenzoic_Acid Hydroxylation

Caption: Bacterial degradation pathway of mandelic acid via 4-HMA.

Vanillylmandelic Acid (VMA)

Vanillylmandelic acid (4-hydroxy-3-methoxymandelic acid) is the principal urinary metabolite of the catecholamines epinephrine and norepinephrine.[3] Its formation is a key step in the deactivation of these neurotransmitters and hormones. The metabolic pathway leading to VMA involves the sequential action of two key enzymes: catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO).[3]

The two primary routes to VMA are:

  • Route 1: Epinephrine/Norepinephrine → (MAO) → 3,4-Dihydroxymandelic acid → (COMT) → VMA

  • Route 2: Epinephrine/Norepinephrine → (COMT) → Metanephrine/Normetanephrine → (MAO) → 3-Methoxy-4-hydroxyphenylglycol (MHPG) → (Oxidation) → VMA

G Metabolic Pathway of Vanillylmandelic Acid (VMA) cluster_0 Catecholamine Precursors cluster_1 Intermediate Metabolites Epinephrine Epinephrine Dihydroxymandelic_Acid 3,4-Dihydroxymandelic Acid Epinephrine->Dihydroxymandelic_Acid MAO Metanephrine Metanephrine Epinephrine->Metanephrine COMT Norepinephrine Norepinephrine Norepinephrine->Dihydroxymandelic_Acid MAO Normetanephrine Normetanephrine Norepinephrine->Normetanephrine COMT VMA Vanillylmandelic Acid (VMA) Dihydroxymandelic_Acid->VMA COMT MHPG 3-Methoxy-4-hydroxyphenylglycol (MHPG) Metanephrine->MHPG MAO Normetanephrine->MHPG MAO MHPG->VMA Oxidation Excretion Excretion VMA->Excretion

Caption: Biosynthesis of Vanillylmandelic Acid (VMA).

Quantitative Data Comparison

The following tables summarize key quantitative data related to the metabolism and excretion of these compounds.

Table 1: Urinary Excretion of Mandelic Acid Analogs

CompoundNormal Urinary Excretion (Adults)Conditions Associated with Altered ExcretionReference
This compound Data not readily available--
4-Hydroxymandelic acid Not typically measured clinically--
Vanillylmandelic acid (VMA) 2-7 mg/24 hoursPheochromocytoma, Neuroblastoma, Ganglioneuroma (elevated)[4][5]

Table 2: Enzyme Kinetics of Mandelic Acid Metabolism

EnzymeSubstrateKm (mM)Vmax (µmol/min/mg protein)Organism/SystemReference
L-Mandelate-4-hydroxylase L-Mandelic acid0.25Not reportedPseudomonas convexa-
L-4-Hydroxymandelate oxidase L-4-Hydroxymandelic acid0.12Not reportedPseudomonas convexa-
Cytochrome P450 (CYP199A35) 4-Methoxybenzoate (analog)0.02 (catalytic efficiency)0.07 (catalytic efficiency)Amycolatopsis magusensis[2]

Note: Direct kinetic data for the metabolism of this compound in humans is limited. The data for CYP199A35 on a similar substrate is provided for context.

Experimental Protocols

This section provides an overview of methodologies for the analysis of mandelic acid and its analogs, synthesized from various sources.

General Workflow for Urinary Metabolite Analysis

G General Workflow for Urinary Metabolite Analysis Sample_Collection 24-hour Urine Collection Sample_Preparation Sample Preparation (e.g., acidification, extraction) Sample_Collection->Sample_Preparation Derivatization Derivatization (for GC-MS) Sample_Preparation->Derivatization Optional Analysis Instrumental Analysis (GC-MS or HPLC) Sample_Preparation->Analysis Derivatization->Analysis Data_Analysis Data Analysis and Quantification Analysis->Data_Analysis

References

A Comparative Guide to the Inter-Laboratory Validation of 4-Methoxymandelic Acid Quantification Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of 4-Methoxymandelic acid (4-MMA), also known as Vanillylmandelic acid (VMA), a key biomarker for neuroblastoma and a metabolite of catecholamines. The focus is on the parameters assessed during inter-laboratory validation, ensuring methods are robust, reproducible, and reliable across different testing sites. The data presented is a synthesis from several published single-laboratory validation studies, framed as a comparative analysis to guide researchers in selecting and validating appropriate analytical methods.

Metabolic Pathway of this compound

4-MMA is a terminal metabolite in the catecholamine pathway. Its accurate quantification is crucial for clinical diagnostics and research. The following diagram illustrates its origin from dopamine.

Dopamine Dopamine 3-Methoxytyramine 3-Methoxytyramine Dopamine->3-Methoxytyramine COMT Norepinephrine Norepinephrine Dopamine->Norepinephrine DBH HVA Homovanillic Acid (HVA) 3-Methoxytyramine->HVA MAO Normetanephrine Normetanephrine Norepinephrine->Normetanephrine COMT VMA This compound (VMA / 4-MMA) Normetanephrine->VMA MAO

Caption: Metabolic pathway from Dopamine to 4-MMA (VMA).

Inter-Laboratory Validation Workflow

An inter-laboratory study, or round-robin test, is the gold standard for assessing the reproducibility of an analytical method. The process ensures that a method yields consistent results regardless of the laboratory, equipment, or personnel.

cluster_0 Coordinating Laboratory cluster_1 Participating Laboratories A 1. Prepare & Characterize Homogeneous Samples B 2. Distribute Blinded Samples to Participants A->B C1 Lab 1: Analyze Samples Using Defined Protocol B->C1 C2 Lab 2: Analyze Samples Using Defined Protocol B->C2 C3 Lab 'n': Analyze Samples Using Defined Protocol B->C3 E 5. Collect & Analyze Data Statistically F 6. Issue Validation Report (Precision, Accuracy) E->F D 4. Report Results to Coordinating Laboratory C1->D C2->D C3->D D->E

Caption: Workflow of a typical inter-laboratory validation study.

Comparison of Analytical Methods

The primary method for 4-MMA quantification is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) due to its high specificity and sensitivity.[1] Other methods, such as High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) or electrochemical detection, have also been used but may have limitations.[2][3] HPLC-UV methods, for instance, can overestimate biomarker levels due to lower specificity, while MS/MS methods can underestimate if matrix effects are not properly compensated for with internal standards.[2]

Performance Data Summary

The following table summarizes typical validation parameters from different studies employing LC-MS/MS for 4-MMA (VMA) quantification in urine. This represents the expected performance of a method undergoing inter-laboratory assessment.

Parameter Method A (LC-MS/MS) [4]Method B (LC-MS/MS) [1]Method C (HPLC-MS/MS) [2]ICH/FDA Acceptance Criteria [5][6]
Linearity (Range, µmol/L) 4.44 - 800Not Specified0 - 66.6 (0-10,000 µg/L)Correlation Coefficient (r²) ≥ 0.99
Correlation Coefficient (r²) > 0.99> 0.99> 0.99Not explicitly defined, but implied by r²
Accuracy (% Recovery/Bias) Within ±15% of nominalNot Specified> 82%±15% (±20% at LLOQ)
Precision (CV%) - Intra-day 5 - 6%< 15%< 11%≤ 15% (≤ 20% at LLOQ)
Precision (CV%) - Inter-day 2 - 7%< 15%< 11%≤ 15% (≤ 20% at LLOQ)
Lower Limit of Quantification (LLOQ) 1.51 µmol/L0.5 mg/L (~2.5 µmol/L)0.075 mg/L (~0.38 µmol/L)Signal ≥ 5x blank; must be precise and accurate
Limit of Detection (LOD) Not Specified0.2 mg/L (~1.0 µmol/L)0.02 mg/L (~0.1 µmol/L)Signal ≥ 3x blank

Note: Values were converted for comparison where necessary. 4-MMA Molar Mass: ~198.17 g/mol .

Detailed Experimental Protocols

A robust and clearly documented protocol is essential for successful inter-laboratory validation. Below is a representative LC-MS/MS protocol based on common practices.[1][4]

Sample Preparation (Urine)

A simple "dilute-and-shoot" method is often preferred for high-throughput analysis.[1][4]

  • Objective: To dilute the urine matrix and add an internal standard to correct for analytical variability.

  • Procedure:

    • Thaw frozen urine samples, calibrators, and quality controls (QCs) at room temperature.

    • Vortex samples to ensure homogeneity.

    • To a 1.5 mL microcentrifuge tube, add 50 µL of the urine sample (or calibrator/QC).

    • Add 100 µL of a protein precipitation solution (e.g., 50% acetonitrile in methanol) containing a known concentration of a stable isotope-labeled internal standard (e.g., VMA-d₃).[1]

    • Vortex the mixture vigorously for 30 seconds.

    • Centrifuge at high speed (e.g., 20,000 x g) for 10 minutes at 4°C to pellet precipitated proteins.[1]

    • Carefully transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions
  • Objective: To chromatographically separate 4-MMA from other urine components and quantify it using mass spectrometry.

  • Liquid Chromatography (LC) System:

    • Column: A reverse-phase C18 column (e.g., 100 x 2.1 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Methanol.

    • Gradient: A linear gradient from ~5% B to 95% B over several minutes to elute the analyte.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

    • Column Temperature: 40°C.

  • Tandem Mass Spectrometry (MS/MS) System:

    • Ionization Source: Electrospray Ionization (ESI), typically in negative mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Example):

      • 4-MMA (VMA): Precursor ion (Q1) m/z 197.1 -> Product ion (Q3) m/z 137.0

      • VMA-d₃ (Internal Standard): Precursor ion (Q1) m/z 200.1 -> Product ion (Q3) m/z 140.0

    • Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and source temperature to achieve maximum signal intensity for each transition.

Data Analysis and Acceptance Criteria
  • Calibration Curve: A calibration curve is constructed by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the calibrators. A weighted linear regression (e.g., 1/x²) is typically used.[7]

  • Quantification: The concentration of 4-MMA in unknown samples is determined by interpolating their peak area ratios from the calibration curve.

  • Quality Control: QC samples at low, medium, and high concentrations are analyzed with each batch. The results must fall within pre-defined accuracy (e.g., ±15%) and precision (e.g., ≤15% CV) limits for the batch to be accepted.[4][5]

References

Safety Operating Guide

4-Methoxymandelic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of 4-Methoxymandelic acid is critical for ensuring laboratory safety and environmental protection. As with many laboratory chemicals, this substance must be managed as hazardous waste unless determined otherwise by a qualified professional. Adherence to institutional protocols and local, state, and federal regulations is mandatory. The following guide provides essential procedural information for the safe handling and disposal of this compound.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE). Based on Safety Data Sheet (SDS) information for DL-4-Methoxymandelic Acid, this includes:

  • Hand Protection: Protective gloves.[1]

  • Eye Protection: Safety glasses or goggles. A face shield may be required depending on the situation.[1]

  • Skin and Body Protection: Protective clothing and boots as needed.[1]

  • Respiratory Protection: In case of dust, use a dust respirator.[1]

Handling should be performed in a well-ventilated area, such as a fume hood, to prevent the dispersion of dust.[1] An eyewash station and safety shower should be readily accessible.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must follow a systematic process to ensure safety and regulatory compliance. All laboratory personnel are responsible for properly accumulating, labeling, and storing hazardous waste generated from their work.[3]

Step 1: Waste Characterization and Segregation

  • Treat as Hazardous Waste: Unless explicitly confirmed as non-hazardous by your institution's safety office, treat all this compound waste (including pure substance, solutions, and contaminated materials) as hazardous waste.[4]

  • Segregate Waste Streams: Do not mix this compound with incompatible chemicals. It should be stored away from oxidizing agents.[1] Keep acidic waste separate from bases, cyanides, and sulfides.[5]

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect unused or contaminated solid this compound, along with any materials used for spill cleanup (e.g., absorbent pads), in a designated solid waste container.[1]

    • Liquid Waste: Collect solutions containing this compound in a designated liquid waste container. Do not pour down the drain.[3]

Step 2: Containerization and Labeling

  • Select a Compatible Container: Use a container that is chemically compatible with the waste. For acidic waste, avoid using metal containers.[6] The container must be in good condition and leak-proof.[7]

  • Properly Label the Container: Label the waste container clearly with the words "Hazardous Waste" and the full chemical name: "this compound".[5][6] Include the accumulation start date and any other information required by your institution.

  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.[3][4] This prevents the release of vapors and potential spills.

Step 3: Storage in a Satellite Accumulation Area (SAA)

  • Designated Storage: Store the labeled waste container in a designated Satellite Accumulation Area (SAA), which should be located near the point of generation and under the direct supervision of laboratory personnel.[5][6]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent spills from reaching the environment.[6]

  • Regular Inspections: Inspect the SAA weekly for any signs of leakage or container degradation.[5]

Step 4: Arranging for Final Disposal

  • Contact Environmental Health & Safety (EHS): When the waste container is full or has been in storage for the maximum allowed time (e.g., up to one year for partially filled containers), contact your institution's Environmental Health & Safety (EHS) department or the designated hazardous waste collection program to arrange for pickup.[4][5]

  • Professional Disposal: The EHS office will ensure the waste is transported to a licensed waste disposal facility.[6] Approved disposal methods may include dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Regulatory Compliance: This entire process is governed by federal regulations like the Resource Conservation and Recovery Act (RCRA) as well as state and local laws.[8][9]

Disposal Options Summary

The following table summarizes appropriate and inappropriate disposal methods for this compound.

Disposal MethodSuitability for this compoundKey Requirements & Constraints
Hazardous Waste Collection Recommended and Required Must be managed through an institutional EHS program.[4] Waste must be properly segregated, containerized, and labeled.[5][6]
Incineration Likely Method by Professionals A potential disposal route for chemical waste, performed by licensed facilities.[1]
Drain Disposal Prohibited Sink disposal is forbidden for hazardous chemicals.[3][4] It is only allowed for certain non-hazardous, water-soluble materials with a pH between 5.5 and 10.5.[10]
Trash Disposal Prohibited Regular trash disposal is only for non-hazardous, non-reactive, and non-toxic materials.[10]
Evaporation Prohibited Evaporating chemical waste, even in a fume hood, is not a permissible disposal method.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G Workflow for this compound Disposal start Waste Generated (this compound) characterize Characterize as Hazardous Waste start->characterize Step 1 segregate Segregate Waste Stream (Solid vs. Liquid, No Mixing) characterize->segregate prohibited Prohibited Disposal Routes: - Drain - Trash - Evaporation characterize->prohibited containerize Select & Label Compatible Container ('Hazardous Waste') segregate->containerize Step 2 store Store in Designated SAA (Secondary Containment, Closed Lid) containerize->store Step 3 inspect Weekly Inspection of SAA store->inspect full Container Full or Max Time Reached? inspect->full Check Status full->store No contact_ehs Contact EHS for Pickup full->contact_ehs Yes end Professional Disposal by Licensed Facility contact_ehs->end Step 4

References

Essential Safety and Operational Guide for Handling 4-Methoxymandelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols, personal protective equipment (PPE) recommendations, and detailed operational and disposal plans for handling 4-Methoxymandelic acid. It is designed for researchers, scientists, and drug development professionals to ensure safe laboratory practices and build confidence in chemical handling procedures.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is an irritant, capable of causing skin, eye, and respiratory tract irritation.[1][2][3][4] Adherence to the following PPE guidelines is mandatory to minimize exposure and ensure personal safety.

Recommended Personal Protective Equipment

PPE CategoryRecommended EquipmentSpecifications and Standards
Eye/Face Protection Safety glasses with side-shields or chemical splash goggles. A face shield may be required for splash risks.Must conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[4][5]
Hand Protection Chemical-resistant gloves.Nitrile or natural rubber gloves are suitable. Inspect gloves for integrity before each use.[1][5][6]
Body Protection Laboratory coat or chemical-resistant suit.A long-sleeved laboratory coat is the minimum requirement. For larger quantities or increased exposure risk, a chemical-resistant suit should be worn.[1][4][5]
Respiratory Protection Dust mask or respirator.For nuisance dust exposures, a P95 (US) or P1 (EU) particle respirator is recommended. In cases of significant dust generation or inadequate ventilation, a NIOSH-approved respirator with appropriate cartridges should be used.[1][3][5][7]

Operational Plan: Step-by-Step Handling Procedure

Following a systematic workflow is essential for minimizing risks associated with handling this compound.

Preparation and Pre-Handling Checklist
  • Ventilation: Ensure work is conducted in a well-ventilated area. A chemical fume hood or a local exhaust system is highly recommended.[1]

  • PPE Inspection: Before starting, inspect all PPE for damage or contamination. Don fresh, intact gloves.

  • Emergency Equipment: Confirm that an eyewash station and safety shower are readily accessible and operational.[3]

  • Material Location: Have all necessary equipment and reagents prepared and within reach to minimize movement.

Handling the Compound
  • Avoid Dust Formation: Handle this compound carefully to prevent the generation and dispersal of dust.[1][3][8]

  • Personal Contact: Avoid all direct contact with the skin, eyes, and clothing.[3][4]

  • Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the shift.[1][5]

Storage
  • Container: Keep the container tightly closed when not in use.[1][3][8]

  • Conditions: Store in a cool, dry, and dark place.[1]

  • Incompatibilities: Store away from incompatible materials, particularly strong oxidizing agents.[1]

Below is a workflow diagram illustrating the safe handling procedure for this compound.

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling prep_start Start check_vent Verify Ventilation (Fume Hood/Local Exhaust) prep_start->check_vent inspect_ppe Inspect and Don PPE check_vent->inspect_ppe check_emergency Check Eyewash/Safety Shower inspect_ppe->check_emergency prep_reagents Prepare Reagents & Equipment check_emergency->prep_reagents handle_compound Handle this compound (Avoid Dust Generation) prep_reagents->handle_compound avoid_contact Avoid Contact with Skin, Eyes, Clothing handle_compound->avoid_contact store_compound Store in Tightly Closed Container (Cool, Dry, Dark Place) avoid_contact->store_compound wash_hands Wash Hands Thoroughly store_compound->wash_hands clean_area Clean Work Area wash_hands->clean_area dispose_waste Dispose of Waste Properly clean_area->dispose_waste post_end End dispose_waste->post_end

Safe Handling Workflow for this compound

Disposal Plan: Spills and Waste Management

Proper disposal is critical to ensure laboratory and environmental safety.

Spill Response
  • Minor Spills (Solid):

    • Alert personnel in the immediate vicinity.

    • Wear the appropriate PPE as detailed in the table above, including respiratory protection.[3][5][8]

    • Carefully sweep or vacuum the spilled solid material to avoid raising dust.[1][3]

    • Place the collected material into a suitable, clearly labeled container for chemical waste disposal.[1][3][5]

    • Clean the spill area with a damp cloth or paper towel, and place all cleanup materials into the same sealed waste container.[5]

  • Major Spills:

    • Evacuate the area immediately.

    • Contact your institution's Environmental Health and Safety (EHS) office for assistance.

Waste Disposal
  • Regulatory Compliance: All waste containing this compound or contaminated materials must be disposed of in strict accordance with all applicable local, regional, and national regulations.[1][5][9]

  • Disposal Method: A recommended method for disposal is to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber system.[1][5]

  • Environmental Protection: Do not allow the product or its waste to enter drains or waterways.[5][8] Contaminated containers should be treated as hazardous waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methoxymandelic acid
Reactant of Route 2
Reactant of Route 2
4-Methoxymandelic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.